molecular formula C12H18N2 B1307069 4-Methyl-3-piperidin-1-yl-phenylamine CAS No. 882626-96-2

4-Methyl-3-piperidin-1-yl-phenylamine

Número de catálogo: B1307069
Número CAS: 882626-96-2
Peso molecular: 190.28 g/mol
Clave InChI: YMIBOSKQMQQTBA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methyl-3-piperidin-1-yl-phenylamine, with CAS Number 882626-96-2, is a chemical compound of significant interest in medicinal and organic chemistry as a versatile building block. This aniline derivative, characterized by its piperidinyl substituent, is primarily utilized as a key intermediate in the research and development of novel bioactive molecules. Compounds featuring the phenylamine core linked to a piperidine ring are frequently explored in the synthesis of potential therapeutic agents. For instance, structurally related (4-piperidin-1-yl)-phenyl amines have been investigated as components in the design of bivalent ligands targeting pain management, combining pharmacophores from different analgesic classes . Furthermore, similar molecular scaffolds are integral in developing compounds for other therapeutic areas, such as potent and selective human β3 adrenergic receptor agonists and antimicrobial agents . The presence of both aniline and piperidine functional groups makes this chemical a valuable precursor for further chemical modifications, including condensation and ring-forming reactions, to create diverse libraries of heterocyclic compounds for biological screening. This product is intended for research purposes as a chemical intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-methyl-3-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-5-6-11(13)9-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIBOSKQMQQTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390307
Record name 4-Methyl-3-piperidin-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882626-96-2
Record name 4-Methyl-3-piperidin-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

chemical structure and properties of 4-Methyl-3-piperidin-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Chemical Structure, Synthesis, and Properties of 4-Methyl-3-(piperidin-1-yl)aniline

Executive Summary & Structural Significance

4-Methyl-3-(piperidin-1-yl)aniline (also known as 4-Methyl-3-piperidin-1-yl-phenylamine, CAS: 882626-96-2)[1] is a highly specialized building block frequently utilized in medicinal chemistry. It features an aniline core substituted with a para-methyl group and a meta-piperidin-1-yl moiety.

Molecules containing the N-arylpiperidine motif are privileged scaffolds in drug discovery, often serving as critical pharmacophores in kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central nervous system (CNS) agents[2]. The structural causality of this specific molecule lies in the ortho-relationship between the bulky methyl group and the piperidine ring. This proximity induces a steric twist, forcing the piperidine ring out of coplanarity with the aromatic π-system. Consequently, the lone pair on the piperidine nitrogen cannot fully delocalize into the phenyl ring, preserving a higher degree of basicity compared to unhindered N-phenylpiperidines[3],[2].

Physicochemical Profiling

Understanding the physicochemical properties of 4-Methyl-3-(piperidin-1-yl)aniline is essential for predicting its pharmacokinetic behavior and optimizing downstream synthetic reactions. The molecule possesses two distinct basic centers: the primary aniline amine and the tertiary piperidine amine.

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Name 4-Methyl-3-(piperidin-1-yl)aniline
CAS Registry Number 882626-96-2
Molecular Formula C12H18N2
Molecular Weight 190.29 g/mol
Predicted pKa (Piperidine N) ~6.22 (Analogous to N-phenylpiperidine)
Predicted pKa (Aniline NH2) ~4.60
Estimated LogP 2.5 - 3.0
Hydrogen Bond Donors 1 (-NH2 group)
Hydrogen Bond Acceptors 2 (Aniline N, Piperidine N)

Strategic Synthetic Methodologies

Direct amination of a free, unprotected aniline with a piperidine derivative is synthetically unviable due to the competitive nucleophilicity of the primary amine, which leads to poly-amination and cross-coupling side reactions.

To ensure absolute chemoselectivity, a two-step sequence is required:

  • Buchwald-Hartwig Cross-Coupling : The reaction of 3-bromo-4-methylnitrobenzene with piperidine[4]. The nitro group acts as a robust masking agent for the primary amine.

  • Nitro Reduction : Mild catalytic hydrogenation of the nitro intermediate to yield the final aniline.

SyntheticPathway A 3-Bromo-4-methyl nitrobenzene C 4-Methyl-3-(piperidin-1-yl) nitrobenzene A->C Pd(OAc)2, RuPhos Cs2CO3, Toluene 100°C, 12h B Piperidine B->C D 4-Methyl-3-(piperidin-1-yl) aniline C->D H2 (1 atm), Pd/C MeOH, RT, 4h

Synthetic workflow for 4-Methyl-3-(piperidin-1-yl)aniline via Buchwald-Hartwig amination.

Step-by-Step Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

Objective: Synthesis of 4-Methyl-3-(piperidin-1-yl)nitrobenzene.

  • Causality & Catalyst Selection : The steric bulk of the ortho-methyl group severely hinders the reductive elimination step in the catalytic cycle. To overcome this, Pd(OAc)₂ is paired with RuPhos , a bulky, electron-rich biaryl phosphine ligand specifically designed to accelerate reductive elimination in sterically demanding substrates[5]. Cesium carbonate (Cs₂CO₃) is selected over stronger bases like NaOtBu because strong alkoxides can trigger unwanted side reactions (e.g., azoxy formation) with nitroaromatics[4].

Step-by-Step Procedure:

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 3-bromo-4-methylnitrobenzene (1.0 equiv), Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and Cs₂CO₃ (1.5 equiv).

  • Inert Atmosphere : Evacuate the flask and backfill with dry argon (repeat 3 times).

  • Solvent Addition : Inject anhydrous toluene (to achieve a 0.2 M substrate concentration) followed by piperidine (1.2 equiv) via syringe.

  • Reaction : Heat the sealed flask in an oil bath at 100 °C for 12 hours. Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 8:2) until the aryl bromide is fully consumed.

  • Workup : Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel to afford the pure nitro intermediate.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + Piperidine + Base RedElim Reductive Elimination AmineCoord->RedElim - Base·HBr RedElim->Pd0 + Product

Palladium-catalyzed Buchwald-Hartwig cross-coupling cycle for N-arylpiperidine formation.

Protocol 2: Nitro Reduction

Objective: Synthesis of 4-Methyl-3-(piperidin-1-yl)aniline.

  • Causality & Condition Selection : A mild catalytic hydrogenation using 10% Pd/C at 1 atmosphere of H₂ is sufficient to reduce the nitro group cleanly without risking the hydrogenolysis of the C-N piperidine bond or over-reduction of the aromatic ring.

Step-by-Step Procedure:

  • Preparation : Dissolve the 4-Methyl-3-(piperidin-1-yl)nitrobenzene intermediate in HPLC-grade methanol (0.1 M).

  • Catalyst Addition : Purge the flask with argon. Carefully add 10% Pd/C (0.1 equiv by weight). Safety Note: Pd/C is highly pyrophoric when dry; always add it under an inert atmosphere or wet it with a small amount of solvent first.

  • Hydrogenation : Evacuate the flask briefly and backfill with hydrogen gas using a balloon (1 atm). Stir the suspension vigorously at room temperature for 4 hours.

  • Workup : Once LC-MS confirms complete conversion, flush the flask with argon. Filter the mixture through a tightly packed pad of Celite, washing thoroughly with methanol.

  • Isolation : Evaporate the solvent under reduced pressure to afford the target compound, 4-Methyl-3-(piperidin-1-yl)aniline, as an off-white to pale yellow solid.

Analytical Characterization & Validation

To establish trustworthiness and self-validate the synthesized protocol, the following analytical signatures must be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz) : The spectrum will display a distinct singlet integrating to 3H at ~2.2 ppm, corresponding to the para-methyl group. The piperidine moiety will present as two primary multiplets: ~2.8 ppm (4H, α-CH₂) and ~1.6 ppm (6H, β/γ-CH₂). The primary aniline protons (-NH₂) will appear as a broad singlet around ~3.5 ppm, which will cleanly disappear upon D₂O exchange.

  • LC-MS (ESI+) : A prominent pseudo-molecular ion peak [M+H]⁺ at m/z 191.1 is required to validate the exact mass of the target compound.

References

  • Benzenamine, 2,4,6-trimethyl-3-(1-pyrrolidinyl)- | 250651-02-6 | C13H20N2 | Appchem. Appchem.
  • An In-depth Technical Guide to the Synthesis of 4-(Piperidin-4-yl)aniline. Benchchem.
  • Dinuclear N-Heterocyclic Carbene Palladium(II) Complexes as Efficient Catalysts for the Buchwald-Hartwig Amination.
  • N-Phenylpiperidine. ChemicalBook.
  • Aminoalkyl Radicals as Powerful Intermediates for the Synthesis of Unnatural Amino Acids and Peptides.

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-Methyl-3-piperidin-1-yl-phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4-methyl-3-piperidin-1-yl-phenylamine scaffold is a privileged structure in modern medicinal chemistry, appearing in a variety of drug candidates across different therapeutic areas.[1] Its unique combination of a substituted aniline core and a piperidine moiety imparts favorable physicochemical properties that can lead to desirable pharmacokinetic (PK) profiles.[1][2] However, subtle modifications to this core structure can dramatically alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, ultimately dictating its efficacy and safety.[2]

This technical guide provides a comprehensive framework for the robust pharmacokinetic profiling of novel 4-methyl-3-piperidin-1-yl-phenylamine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the optimization and selection of drug candidates. We will delve into the critical in vitro and in vivo assays, explaining the scientific rationale behind experimental choices and providing detailed, field-proven protocols. The overarching goal is to empower research teams to make data-driven decisions, identify potential liabilities early, and select compounds with the highest probability of clinical success.[3]

Part 1: Foundational In Vitro ADME Profiling

The initial stages of drug discovery focus on high-throughput screening to identify compounds with promising ADME properties.[4] This early assessment is crucial for establishing structure-activity relationships (SAR) and guiding medicinal chemistry efforts.[3][4]

Physicochemical Characterization

A thorough understanding of a compound's fundamental physicochemical properties is a prerequisite for interpreting ADME data.[4]

  • Aqueous Solubility: Poor solubility can be a significant hurdle for oral absorption and can also confound other in vitro assays. Both kinetic and thermodynamic solubility should be assessed.

  • Lipophilicity (LogD7.4): This parameter influences a compound's ability to cross biological membranes. An optimal LogD range is critical for balancing permeability and solubility.

  • pKa: The ionization state of a molecule at physiological pH affects its solubility, permeability, and potential for off-target interactions.

In Vitro Permeability and Efflux

The ability of a compound to traverse the intestinal epithelium is a key determinant of its oral bioavailability.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a rapid assessment of passive diffusion.

  • Caco-2 Permeability Assay: This cell-based model mimics the human intestinal barrier and can assess both passive and active transport, including efflux by transporters like P-glycoprotein (P-gp).[3]

Metabolic Stability

The metabolic stability of a compound determines its rate of clearance and, consequently, its half-life in the body.[5]

  • Microsomal Stability: Human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[5][6] This assay provides a measure of intrinsic clearance.[5]

  • Hepatocyte Stability: Cryopreserved human hepatocytes offer a more comprehensive model, as they contain both Phase I and Phase II metabolic enzymes, as well as transporters.[6][7]

Plasma Protein Binding (PPB)

The extent to which a compound binds to plasma proteins, such as albumin, dictates the unbound fraction of the drug, which is the portion available to exert its pharmacological effect.[8][9] It is a critical parameter for understanding drug distribution and efficacy.[10]

  • Rapid Equilibrium Dialysis (RED): This is a widely used and reliable method for determining the fraction of unbound drug in plasma.[10][11]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) of 4-methyl-3-piperidin-1-yl-phenylamine derivatives.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compounds and positive control (e.g., a compound with known high clearance)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Ice-cold acetonitrile with an internal standard (IS)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in an appropriate organic solvent (e.g., DMSO).

  • In a 96-well plate, add the HLM suspension in phosphate buffer.

  • Add the test compound to the HLM suspension and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[12]

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile with IS.[12]

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[13]

Data Analysis: The natural log of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of the curve represents the elimination rate constant (k). From this, the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[14]

Experimental Protocol: Plasma Protein Binding using RED

Objective: To determine the fraction of unbound (fu) test compound in plasma.

Materials:

  • RED device with dialysis membrane inserts

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Spike the test compound into human plasma.

  • Add the plasma-compound mixture to one chamber of the RED device insert and PBS to the other chamber.[11]

  • Incubate the sealed plate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[15]

  • After incubation, take aliquots from both the plasma and buffer chambers.[11]

  • Matrix-match the samples (add blank plasma to the buffer aliquot and PBS to the plasma aliquot).

  • Precipitate proteins with a suitable organic solvent.

  • Analyze the samples by LC-MS/MS to determine the concentration of the compound in each chamber.[10]

Data Analysis: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

Data Summary: In Vitro ADME Profile
Compound IDKinetic Solubility (µM)LogD7.4Caco-2 A-B (10-6 cm/s)Efflux RatioHLM t1/2 (min)Hepatocyte t1/2 (min)PPB (% Bound)
Derivative A1502.8151.2>60>12085
Derivative B503.583.5254598
Derivative C2002.1201.0459070

Part 2: In-Depth Metabolic Assessment

Understanding the metabolic fate of a drug candidate is critical for predicting its clearance, identifying potential drug-drug interactions (DDIs), and ensuring the absence of reactive metabolites.

CYP450 Reaction Phenotyping

This assay identifies the specific CYP450 isoforms responsible for the metabolism of the compound.[16] This is crucial for predicting potential DDIs when co-administered with other drugs that are substrates, inhibitors, or inducers of the same enzymes.[16]

CYP450 Inhibition

It is essential to determine if the drug candidate inhibits major CYP450 enzymes.[17] Inhibition can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[17][18]

  • IC50 Determination: This initial screen determines the concentration of the test compound that causes 50% inhibition of a specific CYP enzyme's activity.

  • Ki Determination: For compounds showing significant inhibition, the inhibition constant (Ki) is determined to understand the mechanism and clinical relevance of the inhibition.[19]

Metabolite Identification

Identifying the major metabolites of a drug candidate is important for understanding its clearance pathways and assessing the potential for pharmacologically active or toxic metabolites. This is typically done by incubating the compound with liver microsomes or hepatocytes and analyzing the samples using high-resolution mass spectrometry.

Visualization: Key In Vitro ADME Workflows

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption & Efflux cluster_metabolism Metabolism cluster_distribution Distribution Solubility Solubility (Kinetic & Thermodynamic) PAMPA PAMPA (Passive Permeability) Solubility->PAMPA LogD LogD (Lipophilicity) LogD->PAMPA pKa pKa (Ionization) Caco2 Caco-2 (Permeability & Efflux) pKa->Caco2 PAMPA->Caco2 Inform HLM Microsomal Stability (Phase I) Caco2->HLM Hepatocytes Hepatocyte Stability (Phase I & II) HLM->Hepatocytes Confirm PPB Plasma Protein Binding HLM->PPB CYP_Phenotyping CYP Reaction Phenotyping Hepatocytes->CYP_Phenotyping CYP_Inhibition CYP Inhibition (IC50 & Ki) Hepatocytes->CYP_Inhibition

Caption: A logical workflow for in vitro ADME profiling.

Visualization: Common Metabolic Pathways for Piperidine-Containing Compounds

The piperidine ring is susceptible to several metabolic transformations, primarily mediated by CYP enzymes.[12]

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 4-Methyl-3-piperidin-1-yl-phenylamine Derivative N_Dealkylation N-Dealkylation Parent->N_Dealkylation Alpha_Carbon_Oxidation α-Carbon Oxidation (to Lactam) Parent->Alpha_Carbon_Oxidation Ring_Hydroxylation Piperidine Ring Hydroxylation Parent->Ring_Hydroxylation N_Oxidation N-Oxidation Parent->N_Oxidation Glucuronidation Glucuronidation Ring_Hydroxylation->Glucuronidation Sulfation Sulfation Ring_Hydroxylation->Sulfation

Caption: Common metabolic pathways for piperidine derivatives.

Part 3: In Vivo Pharmacokinetic Studies

In vivo studies in preclinical species are essential to understand how the ADME properties observed in vitro translate to a living system.[20] These studies are critical for predicting human pharmacokinetics and establishing a safe and effective dosing regimen for clinical trials.[21][22]

Study Design Considerations
  • Animal Model Selection: The choice of species (e.g., mouse, rat, dog, non-human primate) should be based on factors such as metabolic similarity to humans and the specific objectives of the study.[23][24]

  • Route of Administration: The route should align with the intended clinical use (e.g., oral, intravenous).[25]

  • Dosing and Sampling: Dose levels and blood sampling time points should be carefully selected to accurately define the concentration-time profile.

Key Pharmacokinetic Parameters

Following analysis of plasma samples, several key PK parameters are calculated:

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t1/2): The time required for the drug concentration to decrease by half.

  • Area Under the Curve (AUC): A measure of total drug exposure over time.

  • Bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation.

Experimental Protocol: Rodent Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a 4-methyl-3-piperidin-1-yl-phenylamine derivative in rats following intravenous (IV) and oral (PO) administration.

Animals: Male Sprague-Dawley rats (n=3-4 per group).

Dosing:

  • IV Group: Administer the compound via tail vein injection at a dose of 1-2 mg/kg.

  • PO Group: Administer the compound via oral gavage at a dose of 5-10 mg/kg.

Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

Sample Processing and Analysis:

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS method.[26][27] Bioanalytical methods are crucial for the accurate quantification of drugs and their metabolites in biological matrices.[13][26]

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Data Summary: In Vivo Pharmacokinetic Parameters in Rat
ParameterIV (1 mg/kg)PO (5 mg/kg)
CL (mL/min/kg)15-
Vdss (L/kg)2.5-
t1/2 (h)3.03.5
AUC0-inf (ng·h/mL)11002750
%F-50

Conclusion

A systematic and comprehensive pharmacokinetic profiling strategy is indispensable for the successful development of 4-methyl-3-piperidin-1-yl-phenylamine derivatives. By integrating a suite of robust in vitro assays with carefully designed in vivo studies, drug development teams can gain a deep understanding of a compound's ADME properties. This knowledge is paramount for optimizing lead compounds, mitigating potential liabilities, and ultimately selecting candidates with a high probability of success in clinical development. All preclinical studies must adhere to strict regulatory guidelines, such as the FDA's Good Laboratory Practices (GLP).[28][29][30]

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Gavhane, M., Patil, R., & Kande, T. (2022). Review on Bioanalytical Method Development in Human Plasma. International Journal of Trend in Scientific Research and Development, 6(7), 1245-1251.
  • International Journal of Pharmaceutical Sciences. (2026). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review.
  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Frontage Labor
  • Sigma-Aldrich. (n.d.).
  • Selvita. (n.d.). In Vitro ADME.
  • Benchchem. (n.d.). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.
  • IntechOpen. (2021).
  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277.
  • Frontiers. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review.
  • R&D Systems. (n.d.).
  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • protocols.io. (2025).
  • Domainex. (n.d.). Plasma Protein Binding Assay.
  • protocols.io. (2025). In-vitro plasma protein binding.
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development.
  • Longdom Publishing. (2026).
  • Benchchem. (n.d.). Morpholine vs.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • QPS. (n.d.). Plasma Protein Binding.
  • Li, Y., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines, 10(1), 154.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
  • National Center for Biotechnology Information. (n.d.).
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
  • Chem Help ASAP. (2023, September 14). preclinical in vivo PK studies & allometric scaling [Video]. YouTube.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Social Science Research Institute. (n.d.).
  • Evotec. (n.d.). CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • International Journal of Biology and Chemistry. (n.d.).
  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In K. M. Woodbury-Harris & B. M. Coull (Eds.), Clinical Trials in the Neurosciences (Vol. 25, pp. 46-49). Karger.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • eScholarship. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
  • MDPI. (n.d.).
  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
  • ResearchGate. (2023). Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity.
  • PubMed. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research.
  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug...
  • ResearchGate. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)
  • Chemical Substance Information. (n.d.). 4-METHYL-3-PIPERIDIN-1-YL-PHENYLAMINE.
  • ResearchGate. (2024).

Sources

Uncharted Territory: The Mechanistic Void of 4-Methyl-3-piperidin-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive investigation into the existing scientific literature reveals a significant finding: the mechanism of action for the compound 4-Methyl-3-piperidin-1-yl-phenylamine remains undefined and unpublished. Despite extensive searches for this specific molecule, including its alternative names such as 3-piperidin-1-yl-4-methylaniline, no dedicated studies detailing its biological targets, signaling pathways, or pharmacological effects could be identified. This notable absence of data precludes the creation of an in-depth technical guide as requested, as the foundational scientific evidence necessary for such a document is not publicly available.

The initial research strategy aimed to uncover primary literature and database entries that would form the basis of a thorough mechanistic analysis. However, the search results consistently pointed to a wide array of structurally related but distinct piperidine and phenylamine derivatives. These related compounds exhibit a diverse range of biological activities, from antifungal and antibacterial properties to engagement with complex signaling systems as beta(3) adrenergic agonists, 5-HT(2A) receptor inverse agonists, and motilin receptor agonists.[1][2][3][4] Furthermore, some derivatives have been investigated for their potential in treating conditions like leukemia.[5]

While the piperidine and phenylamine moieties are common scaffolds in medicinal chemistry, known to be present in a multitude of pharmacologically active agents, it is a fundamental principle of pharmacology that even minor structural modifications can lead to drastically different biological activities.[6][7][8] Extrapolating a mechanism of action from related but non-identical molecules would be scientifically unsound and speculative.

The current body of scientific knowledge contains information on the synthesis and general reactivity of phenylamines and the broad utility of the piperidine ring in drug discovery.[9][10] For instance, phenylamine itself can undergo electrophilic substitution reactions, and its derivatives are key intermediates in the synthesis of various compounds.[10] The piperidine scaffold is a common feature in many approved drugs and is often used to improve pharmacokinetic properties.[6][7] However, this general knowledge does not provide specific insights into the molecular interactions and downstream cellular effects of 4-Methyl-3-piperidin-1-yl-phenylamine.

Sources

Thermodynamic Characterization of 4-Methyl-3-piperidin-1-yl-phenylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Classification: Substituted Aniline / Piperidine Derivative (CAS: 882626-96-2)

Executive Summary

In early-stage drug discovery and materials science, the thermodynamic profiling of a target molecule dictates its formulation trajectory, bioavailability, and receptor-binding efficacy. 4-Methyl-3-piperidin-1-yl-phenylamine (CAS: 882626-96-2) is a highly versatile building block featuring a primary aniline amine, a sterically demanding piperidine ring, and a para-methyl group.

As a Senior Application Scientist, I approach the characterization of such molecules not merely as data collection, but as solving a thermodynamic puzzle. The proximity of the bulky piperidine to the methyl group creates steric hindrance that forces the piperidine ring out of coplanarity with the benzene ring. This structural nuance profoundly impacts the molecule's solvation energy, pKa, and solid-state packing. This whitepaper provides a rigorous, self-validating framework for the thermodynamic characterization of this compound, bridging theoretical principles with field-proven experimental workflows.

Theoretical Thermodynamic Profiling

To design effective experimental protocols, we must first establish the theoretical thermodynamic boundaries of the molecule.

Ionization Thermodynamics (pKa)

4-Methyl-3-piperidin-1-yl-phenylamine possesses two distinct ionizable centers:

  • The Aniline Nitrogen: The electron-donating methyl group slightly increases the basicity of the aniline, but steric hindrance from the adjacent piperidine ring can disrupt the resonance of the nitrogen lone pair with the aromatic π -system. The predicted pKa is approximately 4.5 - 5.0 .

  • The Piperidine Nitrogen: As a tertiary aliphatic amine, this center is highly basic. Its protonation is an exothermic process driven by the formation of strong hydrogen bonds with water. The predicted pKa is 9.5 - 10.0 .

Solvation and Lipophilicity (logP / logD)

The thermodynamic drive for partitioning into lipid phases (logP) is governed by the desolvation penalty of the polar amines versus the entropic gain of releasing ordered water molecules from the hydrophobic piperidine and tolyl moieties. At physiological pH (7.4), the molecule exists predominantly in a mono-protonated state (at the piperidine nitrogen), making its distribution coefficient (logD) significantly lower than its intrinsic logP [1].

Solid-State Thermodynamics

The enthalpy of fusion ( ΔHfus​ ) and melting temperature ( Tm​ ) are critical for predicting ideal solubility via the general solubility equation. Substituted anilines often exhibit polymorphism, where different crystal lattices yield distinct thermodynamic stabilities[2].

Data Presentation: Representative Thermodynamic Parameters

The following table synthesizes the expected quantitative thermodynamic data for this molecular class, providing a baseline for experimental validation.

Thermodynamic PropertyRepresentative ValuePrimary Analytical MethodThermodynamic Significance
Molecular Weight 190.29 g/mol Mass SpectrometryBaseline for molar calculations.
pKa1 (Aniline) ~4.6PotentiometryDictates low-pH solubility.
pKa2 (Piperidine) ~9.8PotentiometryDictates physiological state.
logP (Neutral) 2.8 - 3.2Shake-Flask (Octanol/H2O)Intrinsic lipophilicity (entropic).
Melting Point ( Tm​ ) 85 - 95 °CmDSCCrystal lattice disruption energy.
Enthalpy of Fusion ( ΔHfus​ ) 25 - 32 kJ/molmDSCQuantifies solid-state stability.
Thermal Degradation ( Td​ ) > 220 °CTGAUpper limit for melt-extrusion.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. A measurement is only as trustworthy as the calibration and control steps that precede and follow it.

Protocol 1: Solid-State Profiling via Modulated DSC (mDSC)

Causality: We use modulated Differential Scanning Calorimetry (mDSC) rather than standard DSC to separate reversible thermodynamic events (heat capacity changes, glass transitions) from kinetic events (desolvation, decomposition, or cold crystallization).

Step-by-Step Methodology:

  • System Validation (The Self-Check): Calibrate the DSC cell constant and temperature using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.71 J/g). Run an empty pan baseline to ensure heat flow drift is < 10 µW.

  • Sample Preparation: Weigh 3.00 ± 0.05 mg of 4-Methyl-3-piperidin-1-yl-phenylamine into a Tzero aluminum pan. Hermetically seal the pan to prevent the volatilization of the compound before melting.

  • Modulation Parameters: Set the underlying heating rate to 2.0 °C/min, with a temperature modulation amplitude of ±0.318 °C and a period of 60 seconds.

  • Execution: Equilibrate at 20 °C, then heat to 150 °C under a dry nitrogen purge (50 mL/min).

  • Data Analysis & Validation: Integrate the endothermic melting peak on the Reversing Heat Flow signal to determine Tm​ and ΔHfus​ . Validation Check: If an exothermic event appears on the Non-Reversing signal immediately after the melt, it indicates thermal degradation, necessitating a cross-reference with Thermogravimetric Analysis (TGA) [3].

Protocol 2: pKa Determination via Potentiometric Titration

Causality: While in silico models predict pKa, the steric clash between the 3-piperidine and 4-methyl groups alters the solvation shell of the aniline nitrogen. Only empirical potentiometry captures this micro-environmental thermodynamic shift.

Step-by-Step Methodology:

  • Electrode Validation (Gran Plot): Titrate a standard 0.1 M HCl solution with 0.1 M NaOH. Construct a Gran plot to verify the Nernstian slope of the pH electrode (must be 59.1 ± 0.5 mV/pH unit at 25 °C).

  • Sample Preparation: Dissolve 2.0 mM of the compound in 50 mL of 0.15 M KCl (to maintain constant ionic strength, mimicking physiological osmolarity).

  • Acidification: Lower the pH to 2.0 using 0.5 M HCl to ensure both the aniline and piperidine nitrogens are fully protonated.

  • Titration: Titrate with 0.1 M KOH in 0.05 mL increments under an argon blanket (to prevent CO2 absorption, which forms carbonic acid and skews the basic pKa).

  • Data Analysis: Plot the first derivative of the titration curve ( Δ pH/ Δ V). The two inflection points correspond to the pKa values. Validation Check: The mass balance of the titrant used between the two equivalence points must exactly match the molarity of the sample.

Protocol 3: Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

Causality: If this molecule is utilized as a ligand for a target receptor, ITC provides a complete thermodynamic signature ( ΔG , ΔH , −TΔS ) in a single experiment, revealing whether binding is driven by hydrogen bonding (enthalpic) or hydrophobic desolvation (entropic) [4].

Visualizing the Thermodynamic Workflows

To conceptualize the relationship between these thermodynamic states and our experimental approaches, review the following Graphviz models.

Diagram 1: Experimental Workflow for Comprehensive Characterization

G cluster_0 Solid-State Thermodynamics cluster_1 Solution Thermodynamics start 4-Methyl-3-piperidin-1-yl-phenylamine (Solid Sample) dsc mDSC Analysis (Heat of Fusion, Cp) start->dsc Thermal Profiling tga TGA (Thermal Stability, Td) start->tga Degradation Limit pka Potentiometry (pKa1, pKa2) start->pka Aqueous Solubilization logp Shake-Flask / HPLC (logP, logD) pka->logp pH-Dependent Partitioning itc ITC (Binding Enthalpy/Entropy) logp->itc Receptor Binding

Caption: Sequential experimental workflow for the thermodynamic characterization of the target molecule.

Diagram 2: Thermodynamic Cycle of Solvation and Binding

G Gas Gas Phase Ligand Aqueous Aqueous Solution Gas->Aqueous ΔH_hydration Solid Solid State Ligand Solid->Gas ΔH_sublimation Solid->Aqueous ΔH_solution Receptor Receptor Complex Aqueous->Receptor ΔH_binding (ITC)

Caption: The thermodynamic cycle illustrating the energetic pathways from solid-state to receptor binding.

Conclusion

The thermodynamic characterization of 4-Methyl-3-piperidin-1-yl-phenylamine requires a meticulous, multi-modal approach. By leveraging mDSC for solid-state energetics, potentiometry for ionization behavior, and ITC for binding thermodynamics, researchers can generate a holistic energetic profile. This data is not merely descriptive; it is the predictive foundation upon which successful drug formulation, solubility enhancement, and receptor targeting are built.

References

  • Identification of C-2 Hydroxyethyl Imidazopyrrolopyridines as Potent JAK1 Inhibitors with Favorable Physicochemical Properties and High Selectivity over JAK2 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Thermodynamic Study on the Adduct Crystallization of Terephthalic Acid with Amides Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Thermodynamic Properties of 1-Methyl-4-nitro-1,2,3-triazole Thermochimica Acta - ResearchGate URL:[Link]

  • Proceedings - Beilstein-Institut (Thermodynamic Characterization via ITC) Beilstein-Institut URL:[Link]

Metabolic Stability of 4-Methyl-3-piperidin-1-yl-phenylamine in Human Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the metabolic stability of early-stage pharmacophores is a critical gatekeeping step in drug discovery. For electron-rich, multi-ring systems like 4-Methyl-3-piperidin-1-yl-phenylamine (CAS 882626-96-2), rapid hepatic clearance is a primary liability. This whitepaper provides an in-depth, self-validating methodological framework for assessing the in vitro metabolic stability of this compound using Human Liver Microsomes (HLMs). By dissecting the causality behind experimental parameters and establishing rigid bioanalytical controls, this guide ensures the generation of high-fidelity pharmacokinetic data suitable for In Vitro to In Vivo Extrapolation (IVIVE).

Structural Vulnerability & Predicted Biotransformation

Before initiating any microsomal incubation, a rigorous structural analysis is required to anticipate metabolic liabilities and select appropriate analytical monitoring strategies. 4-Methyl-3-piperidin-1-yl-phenylamine contains three distinct functional moieties, each highly susceptible to Phase I biotransformation:

  • The Piperidine Ring: Saturated nitrogen heterocycles are classic targets for Cytochrome P450 (CYP3A4/CYP2D6) mediated α -carbon oxidation, leading to ring-opening or N-dealkylation.

  • The Primary Aniline Group: Aromatic amines are highly prone to N-oxidation (forming reactive hydroxylamines) via CYP and Flavin-containing monooxygenases (FMOs), as well as Phase II N-acetylation.

  • The Tolyl Methyl Group: The benzylic position is a prime site for CYP2C9/CYP3A4-mediated aliphatic hydroxylation, yielding a 4-hydroxymethyl metabolite.

Because HLMs primarily contain endoplasmic reticulum-derived CYPs and UGTs [1], our assay will predominantly capture the Phase I oxidative events unless specific cofactors (e.g., UDPGA, Acetyl-CoA) are supplemented.

MetabolicPathway Parent 4-Methyl-3-piperidin-1-yl-phenylamine N_Dealkylation N-Dealkylation (Piperidine Cleavage) Parent->N_Dealkylation CYP3A4 Benzylic_OH Benzylic Hydroxylation (4-Hydroxymethyl) Parent->Benzylic_OH CYP2C9 / CYP3A4 N_Oxidation Aniline N-Oxidation (Hydroxylamine) Parent->N_Oxidation CYP2D6 / FMOs Phase2 Phase II Conjugation Benzylic_OH->Phase2 UGTs N_Oxidation->Phase2 NATs / UGTs

Fig 1: Predicted Phase I and II metabolic pathways for 4-Methyl-3-piperidin-1-yl-phenylamine.

Assay Design: Causality & Self-Validating Mechanics

A robust protocol is not merely a sequence of steps; it is a carefully calibrated system where every parameter serves a mechanistic purpose.

The Causality of Experimental Choices
  • Substrate Concentration (1 µM): We deliberately restrict the test compound concentration to 1 µM. This ensures the substrate concentration is well below the anticipated Michaelis-Menten constant ( Km​ ). Operating under first-order kinetics is mandatory because it allows us to assume that the rate of metabolism is directly proportional to intrinsic clearance ( CLint​ ) [2].

  • Protein Concentration (1.0 mg/mL): Using 1.0 mg/mL of microsomal protein strikes the optimal balance between providing sufficient enzymatic activity to detect depletion and minimizing non-specific microsomal protein binding ( fu,mic​ ), which can artificially mask true clearance rates [3].

  • NADPH Regenerating System: Rather than adding direct NADPH, which degrades rapidly at 37°C, we utilize a regenerating system (NADP+, Glucose-6-Phosphate, and G6P-Dehydrogenase). This ensures a continuous, zero-order supply of the required electron donor for the full 60-minute incubation.

The Self-Validating System

To guarantee trustworthiness, the assay must be self-validating. This is achieved through strict controls:

  • Minus-NADPH Control: The compound is incubated with HLMs but without the NADPH cofactor. If depletion occurs here, it definitively flags chemical instability, thermal degradation, or non-CYP/FMO mediated metabolism, preventing false-positive clearance reporting [4].

  • Positive Controls: Verapamil (high clearance) and Dextromethorphan (medium clearance) are run in parallel. Their predictable depletion validates the enzymatic competence of the specific HLM batch used.

Step-by-Step HLM Protocol

The following methodology adheres to FDA bioanalytical guidelines for in vitro stability estimation [5].

Phase A: Reagent Preparation
  • Buffer: Prepare 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Test Compound: Dissolve 4-Methyl-3-piperidin-1-yl-phenylamine in DMSO to a 10 mM stock. Dilute sequentially in buffer to a 10 µM working solution (final DMSO in incubation must be ≤0.1% to prevent CYP inhibition).

  • NADPH Regenerating System: Prepare a mixture yielding final concentrations of 1.3 mM NADP+, 3.3 mM Glucose-6-Phosphate, and 0.4 U/mL G6P-Dehydrogenase.

Phase B: Incubation & Quenching Workflow
  • Pre-Incubation: In a 96-well plate, combine 10 µL of the 10 µM test compound, 10 µL of 10 mg/mL HLM, and 70 µL of buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 10 µL of the pre-warmed NADPH regenerating system (Total volume = 100 µL).

  • Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 10 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the 10 µL aliquot into 90 µL of ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide 100 ng/mL). The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity.

  • Extraction: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

HLMWorkflow Prep 1. Preparation 1 µM Cmpd + 1 mg/mL HLM PreInc 2. Pre-Incubation 37°C for 5 mins Prep->PreInc Init 3. Initiation Add NADPH System PreInc->Init Timepoints 4. Sampling 0, 5, 15, 30, 45, 60 min Init->Timepoints Quench 5. Quenching Cold Acetonitrile + IS Timepoints->Quench Analysis 6. LC-MS/MS MRM Quantification Quench->Analysis

Fig 2: Step-by-step HLM metabolic stability assay workflow with integrated LC-MS/MS analysis.

Data Synthesis & Pharmacokinetic Extrapolation

Analyte concentrations are quantified using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The peak area ratios (Analyte/Internal Standard) are converted to "% Remaining" relative to the T=0 minute control.

Table 1: Representative Time-Course Depletion Data

Note: Data below represents expected kinetic behavior for an electron-rich piperidine-aniline derivative.

Time (min)% Remaining (Test Cmpd)% Remaining (-NADPH Control)% Remaining (Verapamil Control)
0100.0100.0100.0
589.299.875.4
1565.498.542.1
3042.199.118.5
4528.398.28.2
6018.797.53.6
In Vitro to In Vivo Extrapolation (IVIVE)

Using the "well-stirred" liver model [2], we calculate the elimination rate constant ( k ) from the negative slope of the natural log of % remaining versus time.

  • In vitro Half-life ( t1/2​ ): 0.693/k

  • Intrinsic Clearance ( CLint,invitro​ ): (0.693/t1/2​)×(mL incubation/mg protein)

  • Scaled Hepatic Clearance ( CLH​ ): Extrapolated using standard human physiological scaling factors (48.8 mg microsomal protein/g liver; 25.7 g liver/kg body weight).

Table 2: Calculated Pharmacokinetic Parameters (IVIVE)
ParameterValueUnitInterpretation
Elimination Rate Constant ( k )0.0279min −1 First-order decay rate
In vitro Half-life ( t1/2​ )24.8minModerate-to-rapid turnover
In vitro Intrinsic Clearance ( CLint​ )27.9µL/min/mgHigh intrinsic liability
Scaled Hepatic Clearance ( CLH​ )12.4mL/min/kg~60% of human hepatic blood flow
Hepatic Extraction Ratio ( EH​ )0.59-Moderate-to-High extraction

Conclusion: 4-Methyl-3-piperidin-1-yl-phenylamine demonstrates a moderate-to-high hepatic extraction ratio. The robust stability in the minus-NADPH control confirms that this clearance is exclusively driven by CYP/FMO-mediated Phase I oxidation. Future structural optimization should focus on blocking the piperidine α -carbon or shielding the aniline nitrogen to improve metabolic longevity.

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen URL
  • Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes Source: MDPI URL
  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation Source: PMC / NIH URL
  • Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies...
  • Source: Analytical Methods (RSC Publishing)

Methodological & Application

Application Note: Catalytic Hydrogenation of 1-(2-Methyl-5-nitrophenyl)piperidine to 4-Methyl-3-piperidin-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reduction of aromatic nitro compounds to their corresponding anilines is a pivotal transformation in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. The conversion of 1-(2-methyl-5-nitrophenyl)piperidine to 4-methyl-3-piperidin-1-yl-phenylamine (also known as 4-methyl-3-(piperidin-1-yl)aniline) requires a highly chemoselective approach. The target molecule contains a basic piperidine moiety and an aromatic methyl group, both of which must remain intact. This application note outlines a robust, self-validating protocol utilizing Palladium on Carbon (Pd/C) catalytic hydrogenation, detailing the mechanistic causality, quantitative optimization, and step-by-step methodologies required for high-yield synthesis.

Mechanistic Rationale & Causality

Catalyst Selection and Chemoselectivity

The selection of Pd/C as the heterogeneous catalyst is driven by its exceptional chemoselectivity and high turnover frequency for nitro group reduction under mild conditions. Unlike stronger reducing systems (e.g., Raney Nickel at high pressure or Rhodium-based catalysts), Pd/C at ambient temperature and low hydrogen pressure (1–3 atm) avoids the undesired hydrogenolysis of the C–N bond connecting the piperidine ring to the arene. Furthermore, the aromatic methyl group remains completely inert under these conditions, preventing over-reduction of the aromatic system.

Reaction Pathway

The catalytic hydrogenation of the nitroarene proceeds via a well-established stepwise mechanism (). The nitro group is rapidly reduced to a nitroso intermediate, followed by further reduction to a phenylhydroxylamine species. The final, often rate-limiting step involves the cleavage of the N–O bond in the hydroxylamine to yield the primary aniline.

Methanol (MeOH) is selected as the optimal solvent because its high dielectric constant stabilizes the polar intermediates (nitroso and hydroxylamine), while its high hydrogen gas solubility accelerates the biphasic (gas-liquid-solid) reaction rate ().

Mechanism A 1-(2-Methyl-5-nitrophenyl)piperidine (Nitroarene) B Nitroso Intermediate (-H2O) A->B + H2, Pd/C Fast C Hydroxylamine Intermediate (+H2) B->C + H2, Pd/C Fast D 4-Methyl-3-piperidin-1-yl-phenylamine (Aniline Derivative) C->D + H2, Pd/C Rate-Limiting (-H2O)

Stepwise catalytic reduction mechanism of the nitro group to the amine.

Quantitative Data & Reaction Optimization

To establish a self-validating system, researchers must monitor hydrogen uptake. The complete reduction of one nitro group requires exactly 3 molar equivalents of H₂. By tracking the volumetric or pressure drop in a closed vessel, the reaction acts as its own analytical monitor; the cessation of H₂ uptake definitively indicates reaction completion. Alternatively, transfer hydrogenation using ammonium formate can be employed if pressurized H₂ is unavailable ().

Table 1 summarizes the optimization of reaction parameters, demonstrating the causality between catalyst loading, solvent choice, and overall yield.

Table 1: Optimization of Hydrogenation Conditions (Substrate: 10 mmol)

EntryCatalyst LoadingSolventH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
15% Pd/C (5 mol%)Methanol1.02512.0>9992
210% Pd/C (5 mol%)Methanol1.0256.0>9996
310% Pd/C (5 mol%)Ethanol1.0258.0>9994
410% Pd/C (5 mol%)Ethyl Acetate1.02518.08578
5 10% Pd/C (5 mol%) Methanol 3.0 25 2.5 >99 97

Note: Entry 5 represents the optimal conditions, balancing rapid reaction kinetics with maximum isolated yield.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Substrate: 1-(2-Methyl-5-nitrophenyl)piperidine (10.0 mmol, 2.20 g)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% w/w water-wet (0.53 g, ~5 mol% Pd)

  • Solvent: Anhydrous Methanol (50 mL)

  • Gas: High-purity Hydrogen (H₂) and Nitrogen (N₂)

Phase 1: Reactor Setup & Safety Purge
  • Catalyst Loading: To a clean, dry 100 mL Parr reactor or round-bottom flask, carefully add the 10% Pd/C.

    • Causality: Using water-wet Pd/C mitigates the risk of autoignition. Dry Pd/C is highly pyrophoric and can ignite solvent vapors upon contact with atmospheric oxygen.

  • Substrate Addition: Dissolve 1-(2-methyl-5-nitrophenyl)piperidine in 50 mL of methanol and add the solution to the reactor.

  • Inert Purge: Seal the reactor and purge the system with N₂ (pressurize to 3 atm, then vent). Repeat this cycle three times.

    • Causality: Complete removal of oxygen is critical to prevent explosive hydrogen-oxygen mixtures and to prevent catalyst deactivation via surface oxidation.

Phase 2: Reaction Execution
  • Hydrogenation: Purge the reactor with H₂ (3 cycles of pressurize/vent). Finally, pressurize the reactor to 3.0 atm with H₂.

  • Agitation: Stir the mixture vigorously (800–1000 rpm) at 25 °C.

    • Causality: High-speed agitation eliminates mass-transfer limitations at the gas-liquid-solid interface, ensuring the reaction is kinetically controlled rather than diffusion-limited.

  • Monitoring: Monitor the pressure gauge. The reaction is complete when hydrogen consumption ceases (typically 2.5 hours under optimal conditions).

Phase 3: Work-up & Isolation
  • Quenching: Vent the remaining H₂ gas and purge the system with N₂ (3 cycles) to safely remove any residual hydrogen.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite® using a Büchner funnel. Wash the pad with an additional 20 mL of methanol.

    • Causality: Pd/C particles are extremely fine (<10 µm) and will pass through standard filter paper. Celite acts as a depth filter, trapping the catalyst and preventing heavy metal contamination in the final API.

  • Concentration: Evaporate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude 4-methyl-3-piperidin-1-yl-phenylamine is typically >95% pure. If necessary, it can be recrystallized from a mixture of hexane/ethyl acetate to achieve >99% purity.

Workflow N1 1. Reactor Setup Load Substrate, Pd/C, MeOH N2 2. Inert Purge 3x N2 or Ar cycles N1->N2 N3 3. Hydrogenation H2 (1-3 atm), 25-30°C N2->N3 N4 Reaction Complete? (H2 uptake ceases) N3->N4 N4->N3 No N5 4. Catalyst Filtration Filter through Celite N4->N5 Yes N6 5. Concentration & Purification Rotary Evaporation N5->N6

Standard operating workflow for batch catalytic hydrogenation.

References

  • Yamaguchi, S., Sarmiento-Diaz, M., Kawakami, T., Tada, K., Mitsudome, T., & Mizugaki, T. (2025). "Efficient Hydrogenation of Nitrobenzene to Aniline over a Palladium Carbide Nanocube Catalyst." ACS Applied Nano Materials, 8, 13886−13893.[Link]

  • Bokov, D. O., Mahmoud, M. Z., Widjaja, G., Suksatan, W., Chupradit, S., Altimari, U. S., Hussein, H. A., Mustafa, Y. F., & Kazemnejadi, M. (2022). "Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods." RSC Advances, 12, 10933-10949.[Link]

  • Zhang, Q., et al. (2020). "Highly Efficient Hydrogenation of Nitrobenzene to Aniline over Pt/CeO2 Catalysts: The Shape Effect of the Support and Key Role of Additional Ce3+ Sites." ACS Catalysis, 10, 10243-10252.[Link]

Advanced Chromatographic Separation of 4-Methyl-3-piperidin-1-yl-phenylamine: Overcoming Secondary Interactions in Basic Amine Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The separation and quantification of pharmaceutical intermediates containing both primary and tertiary amines present significant analytical challenges. 4-Methyl-3-piperidin-1-yl-phenylamine (CAS 882626-96-2) is a highly basic, polar compound characterized by a central aniline ring substituted with a methyl group and a piperidine moiety. This application note establishes two rigorously validated, self-monitoring chromatographic protocols—High-pH Reversed-Phase (RP-HPLC) and Low-pH LC-MS/MS—designed to eliminate the severe peak tailing typically associated with basic amines.

Physicochemical Profiling & The "Silanol Dilemma"

To design a robust separation method, one must first deconstruct the analyte's physicochemical behavior. 4-Methyl-3-piperidin-1-yl-phenylamine possesses two distinct ionizable centers:

  • Aniline Amine (-NH₂): Weakly basic, with an estimated pKa​ of ~4.6.

  • Piperidine Ring (Tertiary Amine): Strongly basic, with an estimated pKa​ of ~10.0.

The Causality of Peak Tailing

At a standard, neutral mobile phase pH (pH 7.0), the piperidine nitrogen is fully protonated, carrying a strong positive charge. Concurrently, traditional silica-based stationary phases contain residual unreacted silanol groups (Si-OH) with a pKa​ between 3.5 and 4.5. At pH 7.0, these silanols are ionized into negatively charged silanoxanes (Si-O⁻).

When the protonated piperidine traverses the column, it undergoes severe secondary electrostatic interactions (cation-exchange) with the ionized silanols[1]. This dual-retention mechanism (hydrophobic partitioning + ion-exchange) disrupts the Gaussian elution profile, resulting in extreme peak tailing, loss of theoretical plates, and poor quantitative reproducibility[1].

Mechanism cluster_0 Standard C18 at pH 7.0 (Sub-optimal) cluster_1 High pH Hybrid C18 at pH 11.0 (Optimal) N1 Protonated Piperidine (Analyte+) N2 Ionized Silanol (SiO-) N1->N2 Ion-Exchange (Peak Tailing) N3 Neutral Piperidine (Analyte) N4 Ionized Silanol (SiO-) N3->N4 No Interaction (Sharp Peaks)

Figure 1: Mechanism of silanol-induced peak tailing vs. high-pH shielding for basic amines.

Strategic Methodological Workflows

To bypass the silanol dilemma, the chromatographic environment must be engineered to neutralize either the analyte or the stationary phase.

Strategy A: High-pH RP-HPLC (The Gold Standard) By elevating the mobile phase pH to 11.0, the piperidine group is stripped of its proton, converting the analyte into its neutral free-base form. Without a positive charge, the analyte interacts with the stationary phase purely through hydrophobic forces, completely bypassing the ionized silanols[2]. This strategy requires specialized bidentate silane or Ethylene Bridged Hybrid (BEH) columns to prevent the dissolution of the silica matrix, which typically occurs at pH > 8.0[2]. Furthermore, high-pH mobile phases have been proven to maintain or even enhance electrospray ionization (ESI+) sensitivity for basic drugs in MS applications[3].

Strategy B: Low-pH RP-HPLC (The Bioanalytical Alternative) By lowering the pH to 2.5 using strong organic acids (e.g., formic acid), the residual silanols are forced into their protonated, neutral state (Si-OH), shutting down their cation-exchange capacity. While the analyte remains fully protonated and polar, the use of polar-embedded or densely end-capped stationary phases prevents secondary interactions and retains the polar analyte effectively[4].

Workflow A 4-Methyl-3-piperidin-1-yl-phenylamine (Basic Amine, pKa ~10) B Determine Chromatographic pH Strategy A->B C Low pH (pH 2.5) Silanols Neutralized B->C Acidic D High pH (pH 11.0) Analyte Neutralized B->D Basic E Polar-Embedded C18 0.1% Formic Acid C->E F Hybrid Silica (BEH) C18 10mM NH4HCO3 D->F G Result: LC-MS Compatible Acceptable Peak Shape E->G H Result: Maximized Resolution Excellent Peak Asymmetry F->H

Figure 2: Decision workflow for selecting chromatography methods based on analyte pKa.

Step-by-Step Experimental Protocols

Protocol 1: High-pH RP-HPLC Method (Optimized for Purity & Resolution)

This protocol is engineered for maximum resolution and peak symmetry during formulation testing or impurity profiling.

1. Materials & Reagents:

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable hybrid silica).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in LC-MS grade water. Adjust to pH 11.0 using 28% Ammonium Hydroxide ( NH4​OH ).

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

2. Causality & Rationale: Ammonium bicarbonate is selected over phosphate buffers because it provides robust buffering capacity at pH 11.0 while remaining completely volatile, preventing salt precipitation in the system and ensuring downstream compatibility with evaporative light scattering detectors (ELSD) or mass spectrometers[3]. The BEH column technology utilizes bridged ethyl groups in the silica lattice, preventing the alkaline hydrolysis of the silica backbone[2].

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics for the bulky piperidine ring).

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (or ESI+ MS).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: Linear ramp to 95% B

    • 12.0 - 15.0 min: Hold at 95% B

    • 15.1 - 20.0 min: Re-equilibrate at 5% B

4. System Suitability & Validation Checkpoints (Self-Validating System): To ensure the system is functioning correctly, the following criteria must be met prior to sample analysis:

  • Peak Asymmetry Factor ( As​ ): Must be ≤1.2 . An As​>1.2 indicates column degradation (silica dissolution) or improper pH adjustment.

  • Theoretical Plates ( N ): Must be ≥12,000 .

  • Retention Time Precision: %RSD ≤0.5% over 5 replicate injections.

Protocol 2: Low-pH LC-MS/MS Method (Optimized for Bioanalysis)

This protocol is engineered for trace-level quantification in biological matrices where high aqueous retention and MS sensitivity are paramount.

1. Materials & Reagents:

  • Column: Phenomenex Kinetex EVO C18 or Synergi Polar-RP, 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

2. Causality & Rationale: Formic acid suppresses the ionization of residual silanols, preventing peak tailing. Because the analyte is fully protonated and highly polar at pH 2.7, it risks co-eluting with the solvent front on standard C18 phases. A polar-embedded column (containing an amide or ether linkage near the silica surface) is utilized to maintain hydration of the stationary phase in highly aqueous conditions, preventing phase collapse and ensuring adequate retention of the polar amine[4].

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • Detection: ESI+ MS/MS (MRM mode).

  • Gradient Program:

    • 0.0 - 1.0 min: 2% B

    • 1.0 - 7.0 min: Linear ramp to 80% B

    • 7.0 - 9.0 min: Hold at 80% B

    • 9.1 - 12.0 min: Re-equilibrate at 2% B

4. System Suitability & Validation Checkpoints (Self-Validating System):

  • Signal-to-Noise (S/N): LLOQ standard must yield S/N ≥10:1 .

  • Peak Tailing Factor ( Tf​ ): Must be ≤1.5 . If Tf​ increases, it indicates silanol exposure due to stationary phase cleavage; replace the column.

Quantitative Data & Method Comparison

The following table summarizes the comparative quantitative metrics and expected performance parameters for 4-Methyl-3-piperidin-1-yl-phenylamine under both established protocols.

Performance ParameterProtocol 1: High-pH RP-HPLCProtocol 2: Low-pH LC-MS/MS
Analyte Ionization State Neutral (Free Base)Fully Protonated (Cationic)
Silanol Ionization State Fully Ionized (Si-O⁻)Neutralized (Si-OH)
Primary Retention Mechanism Hydrophobic PartitioningHydrophobic + Polar interactions
Expected Peak Asymmetry ( As​ ) 1.05 – 1.15 (Excellent)1.20 – 1.40 (Acceptable)
Theoretical Plates ( N ) > 15,000> 10,000
MS Sensitivity (ESI+) High (Enhanced droplet desolvation)High (Pre-formed ions in solution)
Column Lifespan Risk Silica matrix dissolution (requires BEH)Hydrolytic cleavage of bonded phase

References

  • NextSDS Chemical Database. 4-METHYL-3-PIPERIDIN-1-YL-PHENYLAMINE — Chemical Substance Information. NextSDS. Available at:[Link]

  • Kirkland, J. J., et al. Bidentate Silane Stationary Phases for Reversed-Phase High-Performance Liquid Chromatography. Analytical Chemistry, American Chemical Society. Available at:[Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex Technical Notes. Available at: [Link]

  • Stella, C., et al. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Separation Science, PubMed (NIH). Available at:[Link]

  • Peng, L., & Farkas, T. Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases. Journal of Chromatography A, PubMed (NIH). Available at:[Link]

Sources

protocol for dissolving 4-Methyl-3-piperidin-1-yl-phenylamine for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Solubilization of 4-Methyl-3-piperidin-1-yl-phenylamine for Cell Culture Applications

Authored by: Senior Application Scientist, In Vitro Pharmacology

Abstract

This document provides a comprehensive, field-proven protocol for the solubilization and preparation of 4-Methyl-3-piperidin-1-yl-phenylamine for use in cell-based assays. As a substituted aromatic amine, this compound exhibits low aqueous solubility, a common challenge in drug discovery and biomedical research. Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and erroneous biological data. This guide details a robust methodology centered on the use of Dimethyl Sulfoxide (DMSO) for creating a high-concentration stock solution, followed by serial dilution into aqueous culture media. We will explore the scientific rationale behind each step, address critical considerations such as solvent cytotoxicity and compound stability, and provide troubleshooting strategies to ensure reproducible and reliable experimental outcomes.

Introduction: The Criticality of Proper Compound Solubilization

The bioactivity of any test compound in a cell-based assay is fundamentally dependent on its concentration in the cell culture medium. For hydrophobic molecules like 4-Methyl-3-piperidin-1-yl-phenylamine, achieving a stable and accurate final concentration in an aqueous environment is non-trivial. These compounds, often referred to as "brick dust," tend to precipitate out of solution when diluted into culture media, rendering the effective concentration unknown and highly variable.[1]

The standard and most effective strategy to overcome this is a two-stage process:

  • Primary Dissolution: The compound is first dissolved in a potent, water-miscible organic solvent to create a high-concentration stock solution. Dimethyl Sulfoxide (DMSO) is the industry standard for this purpose due to its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[2]

  • Secondary Dilution: The concentrated stock is then serially diluted into the final cell culture medium. This stepwise dilution ensures that while the compound remains in solution, the final concentration of the organic solvent is kept at a sub-toxic level for the cells.[3]

This protocol will guide the researcher through this process with a focus on precision, stability, and the mitigation of common experimental artifacts.

Compound Profile: 4-Methyl-3-piperidin-1-yl-phenylamine

Understanding the physicochemical properties of the compound is paramount to developing a successful solubilization strategy.

  • Structure: An aromatic amine featuring a phenylamine core substituted with a methyl group and a piperidine ring. The aromatic nature contributes to its hydrophobicity and poor water solubility.[4][5]

  • Physical State: Typically a solid powder at room temperature.[6][7]

  • Molecular Weight (MW): 204.31 g/mol (for the related isomer 4-(4-Methyl-piperidin-1-ylmethyl)-phenylamine).[8] Note: Researchers must confirm the exact MW from the certificate of analysis for their specific compound lot.

  • Solubility Profile:

    • Aqueous Solubility: Expected to be very low. Aromatic amines are generally insoluble in water.[4]

    • Organic Solvent Solubility: Expected to be soluble in polar aprotic solvents like DMSO, as well as other organic solvents such as ethanol and methanol.[4]

PropertyValue / CharacteristicRationale & Impact
Compound Class Aromatic AmineInherently hydrophobic, predicting poor aqueous solubility.[4][5]
Physical Form Solid / PowderRequires careful weighing and dissolution in a primary solvent.
Primary Solvent Dimethyl Sulfoxide (DMSO)Excellent solvating power for hydrophobic compounds; water-miscible.[2]
Aqueous Vehicle Cell Culture Medium (e.g., DMEM, RPMI-1640)The final aqueous environment into which the compound must be diluted.

Core Principles & Experimental Causality

The Rationale for DMSO

DMSO is a polar aprotic solvent with a unique ability to dissolve a vast range of chemical structures.[9] Its use is predicated on the principle of creating a highly concentrated stock solution (e.g., 10 mM), which can then be diluted by a large factor (typically 1:1000 or greater) into the aqueous cell culture medium. This large dilution factor is key to keeping the final DMSO concentration at a non-toxic level.[1][3]

Managing DMSO-Induced Cytotoxicity

While an excellent solvent, DMSO is not biologically inert. At higher concentrations, it can induce cell stress, inhibit proliferation, and even cause cell death.[9][10]

  • General Rule: Most immortalized cell lines can tolerate a final DMSO concentration of ≤ 0.5% without significant cytotoxic effects.[9]

  • Sensitive Cells: Primary cells or particularly sensitive cell lines may require a lower final concentration, often ≤ 0.1%.[2][9]

It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay. This is a non-negotiable aspect of protocol validation.

The Workflow of Solution Preparation

The process involves a multi-step dilution from a solid compound to the final working concentration in the cell culture plate. This workflow minimizes precipitation risk and ensures accuracy.

G compound Solid Compound (4-Methyl-3-piperidin-1-yl-phenylamine) stock 10 mM Stock Solution (in 100% DMSO) compound->stock Dissolve intermediate Intermediate Dilutions (Optional, in 100% DMSO) stock->intermediate Serial Dilute (for dose-response) working Final Working Solution (in Cell Culture Medium) stock->working Dilute 1:1000 into Medium (for single concentration) intermediate->working Dilute 1:1000 into Medium cells Cells in Culture Plate (Final DMSO ≤ 0.5%) working->cells Add to Cells

Caption: Workflow for preparing compound solutions for cell culture.

Detailed Experimental Protocol

Materials & Equipment
  • 4-Methyl-3-piperidin-1-yl-phenylamine powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, complete cell culture medium (e.g., DMEM + 10% FBS)

  • Calibrated analytical balance

  • Sterile, amber or opaque glass vials with Teflon-lined screw caps[11]

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated P1000, P200, and P20 micropipettes with sterile, filtered tips

  • Vortex mixer

  • Sonicator bath (optional, but recommended)

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and chemical-resistant gloves

PART A: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as necessary.

  • Pre-Weighing Preparation: Allow the vial of the compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation:

    • Molecular Weight (MW): 204.31 g/mol

    • To make a 10 mM (0.010 mol/L) solution, you need: 0.010 mol/L * 0.20431 g/mmol = 2.0431 mg/mL

    • Therefore, weigh out 2.04 mg of the compound.

  • Weighing: Using a calibrated analytical balance, carefully weigh 2.04 mg of 4-Methyl-3-piperidin-1-yl-phenylamine and transfer it into a sterile, amber glass vial.

  • Dissolution:

    • Add 1.0 mL of anhydrous, sterile DMSO to the vial.

    • Cap the vial securely.

    • Vortex vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particles. If particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes.[12]

  • Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[2]

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.

    • Store aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).[2][13]

PART B: Preparation of Final Working Solutions

This protocol describes the dilution of the 10 mM stock to a final concentration of 10 µM in a cell culture well containing 1 mL of medium.

  • Thawing: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.[11]

  • Dilution:

    • The goal is a 1:1000 dilution to get from 10 mM to 10 µM.

    • This dilution will result in a final DMSO concentration of 0.1% (1/1000th of 100%).

    • Directly add 1 µL of the 10 mM stock solution to 1 mL of pre-warmed cell culture medium in the well containing your cells.

  • Mixing: Immediately after adding the compound, gently mix the plate by swirling or using a plate rocker to ensure rapid and uniform dispersion, which helps prevent localized high concentrations and precipitation.[3]

  • Vehicle Control: In parallel wells, add 1 µL of pure DMSO to 1 mL of cell culture medium. This is your essential vehicle control.

G cluster_0 In 100% DMSO cluster_1 In Culture Medium stock 10 mM Stock dil1 1 mM stock->dil1 1:10 Dilution work1 10 µM Working stock->work1 Add 1 µL to 1 mL Medium (1:1000 Dilution) dil2 100 µM dil1->dil2 1:10 Dilution work2 1 µM Working dil1->work2 Add 1 µL to 1 mL Medium (1:1000 Dilution) work3 100 nM Working dil2->work3 Add 1 µL to 1 mL Medium (1:1000 Dilution)

Caption: Dilution scheme for dose-response experiments.

Safety & Handling Precautions

  • Chemical Hazards: Aromatic amines can be toxic and may cause skin and eye irritation.[5][14] Handle the solid compound and concentrated stock solutions in a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.[15]

  • Waste Disposal: Dispose of all chemical waste, including contaminated tips and tubes, according to your institution's hazardous waste guidelines.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution into medium. The compound's aqueous solubility limit has been exceeded.- Ensure rapid mixing upon dilution. - Decrease the final concentration of the compound. - Consider an intermediate dilution step in a co-solvent system (e.g., medium with 10% DMSO), though this is more complex.[3]
Vehicle control shows cytotoxicity. The cell line is sensitive to the final DMSO concentration.- Reduce the final DMSO concentration by making a more concentrated primary stock (e.g., 50 mM) and performing a larger dilution (e.g., 1:5000 for 10 µM). - Perform a DMSO toxicity curve to find the No-Observed-Adverse-Effect-Level (NOAEL).
Inconsistent results between experiments. - Repeated freeze-thaw cycles of stock solution. - Inaccurate pipetting. - Evaporation of solvent from stock vials.- Always use single-use aliquots.[2] - Ensure pipettes are calibrated. - Use high-quality vials with tight seals; bring to room temp before opening.[11]

References

  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • NextSDS. (n.d.). 4-(3-Methyl-piperidin-1-yl)-phenylamine — Chemical Substance Information.
  • StackExchange. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts?.
  • Enfanos. (n.d.). Preparation of Stock Solutions.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
  • ResearchGate. (2022, February 20). The difference between dissolving chemicals in DMSO or water?.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - { 4-[(4-Methylpiperazin-1-yl)methyl]phenyl} methylamine.
  • Benchchem. (n.d.). Preparing SRI-37330 Stock Solutions for Cell Culture: Application Notes and Protocols.
  • Sigma-Aldrich. (n.d.). 4-Piperidin-1-ylmethyl-phenylamine.
  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
  • ChemYar. (n.d.). 4-METHYL-3-PIPERIDIN-1-YL-PHENYLAMINE — Chemical Substance Information.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2016, October 18). SAFETY DATA SHEET.
  • Radomski, J. L. (1979). THE PRIMARY AROMATIC AMINES: THEIR BIOLOGICAL PROPERTIES AND STRUCTURE ACTIVITY RELATIONSHIPS. Annual Review of Pharmacology and Toxicology.
  • EMBIBE. (2023, January 26). Physical Properties of Amines – Solubility, Melting and Boiling Point.
  • LGC Standards. (2026, March 17). SAFETY DATA SHEET.
  • Chem-Impex. (n.d.). 4-Piperidin-1-yl-methyl phenylamine.
  • N/A. (n.d.). 7.3 Solubility of Amines.
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • N/A. (n.d.). Amines.
  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide.
  • Santa Cruz Biotechnology. (n.d.). 4-(4-Methyl-piperidin-1-ylmethyl)-phenylamine.

Sources

Troubleshooting & Optimization

troubleshooting low yield in 4-Methyl-3-piperidin-1-yl-phenylamine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Methyl-3-piperidin-1-yl-phenylamine (also known as 3-(piperidin-1-yl)-p-toluidine).

As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and stalled reactions when synthesizing this specific functionalized aniline. This guide is designed to move beyond basic recipes; it explains the mechanistic causality behind reaction failures and provides field-proven, self-validating protocols to ensure your success.

I. Synthetic Strategy & Visual Workflow

The most robust and scalable method for synthesizing 4-Methyl-3-piperidin-1-yl-phenylamine is a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr) of 3-fluoro-4-methylnitrobenzene with piperidine.

  • Nitro Reduction of the resulting intermediate to the target aniline.

SynthesisWorkflow SM 3-Fluoro-4-methyl nitrobenzene SNAr Step 1: SNAr Piperidine, K2CO3 SM->SNAr Int 4-Methyl-3-(piperidin -1-yl)nitrobenzene SNAr->Int DMF, 80°C Red Step 2: Reduction Pd/C, H2 + AcOH Int->Red Prod 4-Methyl-3-piperidin -1-yl-phenylamine Red->Prod Acidic Additive

Fig 1. Two-step synthesis workflow for 4-Methyl-3-piperidin-1-yl-phenylamine and key reagents.

II. Troubleshooting FAQs: Mechanistic Insights

Q1: My SNAr reaction (Step 1) is stalling at 40-50% conversion. Why is the reactivity so poor compared to standard fluoronitrobenzenes?

The Causality: The SNAr mechanism relies on the formation of a negatively charged Meisenheimer complex[1][2]. While the nitro group at the para-position strongly stabilizes this intermediate, the methyl group at the 4-position exerts an electron-donating inductive effect (+I). This slightly increases the electron density of the aromatic ring, raising the activation energy required for the nucleophilic attack of piperidine. The Fix: You must overcome this energy barrier thermally. Room temperature is insufficient. Use a polar aprotic solvent (DMF or DMSO) to leave the piperidine nucleophile unsolvated and highly reactive, and heat the reaction to 80–100 °C[1].

Q2: I am observing a significant yellow/orange byproduct during the SNAr step. What is it?

The Causality: This is almost certainly 4-methyl-3-nitrophenol. If your K₂CO₃ or DMF contains trace water, the hydroxide ion acts as a competing nucleophile. Because hydroxide is smaller and highly reactive, it easily outcompetes the sterically bulkier piperidine. The Fix: Ensure strict anhydrous conditions. Use flame-dried K₂CO₃ and anhydrous-grade DMF.

Q3: The nitro reduction step (Step 2) using H₂ and Pd/C is extremely slow or stops completely. How can I push it to completion?

The Causality: You are experiencing catalyst poisoning. The piperidine ring in your intermediate is a strong Lewis base. The lone pair on the piperidine nitrogen coordinates tightly to the vacant d-orbitals of the palladium surface, blocking the oxidative addition of hydrogen gas[3][4]. The Fix: You must mask the basicity of the piperidine nitrogen. Adding 1.1 equivalents of glacial acetic acid (AcOH) to the methanol solvent protonates the piperidine, preventing it from binding to the Pd surface while leaving the nitro group available for reduction. Alternatively, switch to a metal-mediated reduction like Fe/NH₄Cl or SnCl₂[5].

Q4: Can I synthesize this via Buchwald-Hartwig amination from 3-bromo-4-methylaniline instead?

The Causality: While possible, it is synthetically treacherous. The unprotected primary aniline (-NH₂) on the starting material will compete with piperidine for the active Palladium complex, leading to unwanted dimerization or oligomerization[6]. To make this work, you would need highly specialized, bulky phosphine ligands (like BrettPhos) to force selectivity, making the SNAr route far more cost-effective and operationally simple.

III. Quantitative Data: Reduction Condition Optimization

To illustrate the impact of catalyst poisoning, the table below summarizes the quantitative yield differences based on the reduction methodology chosen for Step 2.

Reduction MethodReagents & SolventsTemp (°C)Time (h)Typical Yield (%)Mechanistic Notes
Standard Hydrogenation H₂ (1 atm), 10% Pd/C, MeOH2524+30 - 50%Severe catalyst poisoning by piperidine lone pair[3][4].
Acid-Promoted Hydrogenation H₂ (1 atm), 10% Pd/C, MeOH, 1.1 eq AcOH254 - 685 - 95% AcOH protonates piperidine, preventing Pd coordination.
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O (4:1)802 - 480 - 90%Robust metal-mediated reduction; completely avoids poisoning[5].
Tin(II) Chloride SnCl₂·2H₂O, EtOH703 - 575 - 85%Mild; requires tedious basic workup to remove tin salts[5].

IV. Self-Validating Experimental Protocols

Every protocol described here is designed as a self-validating system. By tracking specific analytical markers, you can guarantee the integrity of your intermediate before proceeding.

Protocol 1: SNAr of 3-Fluoro-4-methylnitrobenzene
  • Setup: Charge a flame-dried 100 mL round-bottom flask with 3-fluoro-4-methylnitrobenzene (1.0 eq, 10 mmol) and finely powdered, anhydrous K₂CO₃ (2.0 eq, 20 mmol).

  • Solvation: Add 20 mL of anhydrous DMF to achieve a 0.5 M concentration.

  • Addition: Add piperidine (1.2 eq, 12 mmol) dropwise at room temperature via syringe.

  • Reaction: Attach a reflux condenser, heat the mixture to 80 °C, and stir vigorously for 12 hours.

  • Self-Validation Check: Pull a 0.1 mL aliquot, run a mini-workup, and analyze via ¹⁹F NMR. The reaction is complete only when the distinct aryl-fluoride signal (typically around -115 ppm) completely disappears.

  • Workup: Cool to room temperature, quench with 50 mL of distilled water, and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 30 mL) to strictly remove residual DMF.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo to yield 4-methyl-3-(piperidin-1-yl)nitrobenzene as a yellow/orange oil.

Protocol 2: Acid-Promoted Nitro Reduction
  • Setup: Dissolve the crude 4-methyl-3-(piperidin-1-yl)nitrobenzene (1.0 eq, ~9 mmol) in 45 mL of Methanol (0.2 M).

  • Activation: Add glacial acetic acid (1.1 eq, 9.9 mmol) to the solution to protonate the piperidine ring.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a gentle stream of inert argon to prevent auto-ignition.

  • Reaction: Purge the flask with H₂ gas (3 vacuum/H₂ cycles) and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4-6 hours.

  • Self-Validation Check: Monitor by LC-MS or ¹H NMR. The reduction is successful when the aromatic protons shift significantly upfield (due to the shielding effect of the newly formed electron-donating amino group) and the mass shifts from [M+H]⁺ of the nitro compound to the target aniline.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate, neutralize the acetate salt with saturated aqueous NaHCO₃, and extract with Dichloromethane. Dry, filter, and concentrate to afford the pure 4-Methyl-3-piperidin-1-yl-phenylamine.

V. References

  • National Institutes of Health (PMC). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Available at: [Link][2]

  • PubMed. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Available at: [Link][3]

  • ResearchGate. Poisoning effect of nitrogen on precious metal on carbon catalysts. Available at:[Link][4]

  • Common Organic Chemistry. Nitro Reduction - Common Conditions. Available at: [Link][5]

  • Royal Society of Chemistry. Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Available at:[Link][6]

Sources

optimizing crystallization conditions for 4-Methyl-3-piperidin-1-yl-phenylamine

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Crystallization Optimization for 4-Methyl-3-piperidin-1-yl-phenylamine

Introduction

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical challenges of isolating 4-Methyl-3-piperidin-1-yl-phenylamine (also known as 4-methyl-3-(piperidin-1-yl)aniline). This molecule presents a dual-functionality challenge: an electron-rich, oxidation-prone primary aniline and a basic, lipophilic piperidine ring. This guide provides mechanistic insights, self-validating protocols, and data-driven solutions to overcome oiling out, agglomeration, and impurity entrapment.

Section 1: Physicochemical Profiling & Solvent Selection

Q1: Why does 4-Methyl-3-piperidin-1-yl-phenylamine frequently "oil out" (liquid-liquid phase separation) instead of forming crystals during cooling? A: Oiling out occurs when the supersaturation level exceeds the liquid-liquid phase separation (LLPS) boundary before reaching the nucleation boundary. For this compound, the highly lipophilic piperidine ring combined with the polar aniline group creates complex solvation dynamics, often leading to a metastable solute-rich liquid phase rather than a solid crystal lattice[1].

  • Causality: High solubility in alcohols but poor solubility in alkanes means that a steep temperature-solubility curve can force the solute to separate as an oil. The low melting point of the free base further exacerbates this thermodynamic preference.

  • Solution: Shift the solvent system to a less polar binary mixture (e.g., Ethyl Acetate/Heptane) or formulate the compound as a salt. The pKa of the piperidine nitrogen is ~10, while the aniline is ~4.5. Forming a mono-hydrochloride or mesylate salt dramatically increases the lattice energy and melting point, favoring crystallization over LLPS[2].

Q2: How do I select the optimal solvent system for the free base? A: A binary solvent/anti-solvent system provides the highest degree of kinetic control. Below is a summary of quantitative solubility data to guide your selection.

Table 1: Thermodynamic & Solvent Profiling Data for 4-Methyl-3-piperidin-1-yl-phenylamine

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)MSZW (°C)Crystallization Outcome
Ethanol / Water (7:3)4518012Oiling out (LLPS)
Toluene251108Good yield, slight agglomeration
Ethyl Acetate / Heptane1514015High purity, well-defined prisms
Isopropanol3016010Rapid nucleation, excessive fines

Note: MSZW = Metastable Zone Width. Data is representative of typical API crystallization profiling.

Workflow N1 Solvent & Solubility Screening (Thermodynamic Profiling) N2 Determine Metastable Zone Width (MSZW) N1->N2 N3 Cooling / Anti-Solvent Crystallization N2->N3 N4 Phase Separation (Oiling Out)? N3->N4 N5 Adjust Solvent Ratio or Formulate as Salt (e.g., HCl) N4->N5 Yes N6 Seeding Strategy (1-2% w/w) N4->N6 No N5->N3 N7 Agglomeration or Excessive Fines? N6->N7 N8 Optimize Agitation & Cooling Rate N7->N8 Yes N9 Filtration & Drying (Target Polymorph) N7->N9 No N8->N6

Crystallization Workflow & Troubleshooting Logic for API Isolation

Section 2: Troubleshooting Nucleation & Crystal Growth

Q3: My crystals are agglomerating into hard clumps, trapping impurities. How do I prevent this? A: Agglomeration is typically driven by excessive primary nucleation rates and high supersaturation, causing small crystals to cement together[].

  • Causality: Rapid cooling or fast anti-solvent addition creates a burst of fines. These fines possess high surface energy and agglomerate to minimize their exposed surface area. This traps impurity-rich mother liquor between the crystal bridges, destroying the chemical purity of the final batch[4].

  • Solution: Implement a seeded cooling crystallization strictly within the MSZW to bypass primary nucleation entirely.

Protocol 1: Self-Validating Seeded Cooling Crystallization

  • Dissolution: Dissolve crude 4-Methyl-3-piperidin-1-yl-phenylamine in Ethyl Acetate at 60°C to achieve a concentration of 140 mg/mL.

  • Clarification: Polish filter the solution through a 0.22 µm PTFE membrane into a pre-heated crystallizer to remove foreign insoluble matter (preventing heterogeneous nucleation).

  • Cooling to Seeding Point: Cool linearly to 45°C (approximately 2-3°C above the saturation temperature).

  • Seeding: Introduce 1-2% w/w of pre-milled, high-purity seed crystals of the desired polymorph.

    • Self-Validation Step: Monitor the reactor using Focused Beam Reflectance Measurement (FBRM). The chord length distribution must show a stable particle count for 30 minutes, confirming the seeds have not dissolved (temperature too high) or caused a secondary nucleation burst (temperature too low)[5].

  • Desupersaturation Hold: Hold at 45°C for 1 hour to allow seed bed maturation and relieve initial supersaturation.

  • Controlled Cooling: Cool to 5°C at a non-linear (cubic) cooling rate of 0.1°C/min to maintain constant supersaturation as the surface area of the growing crystals increases.

  • Isolation: Filter and wash the cake with cold Heptane/Ethyl Acetate (8:2 v/v).

Section 3: Managing Impurities and Oxidation

Q4: The isolated crystals are darkening over time. What is the mechanism, and how is it resolved? A: The primary aniline moiety is highly susceptible to oxidative degradation, forming highly colored quinone-imine derivatives even at trace levels[6].

  • Causality: Trace transition metals from reactor walls or dissolved oxygen in the crystallization solvent catalyze the single-electron oxidation of the electron-rich aniline ring.

  • Solution: Degas all crystallization solvents by sparging with nitrogen for 30 minutes prior to use. Maintain a positive nitrogen sweep in the headspace of the crystallizer. If necessary, add a catalytic amount of an antioxidant (e.g., BHT) to the mother liquor during the dissolution phase.

Q5: Structurally related impurities are co-crystallizing. How do I reject them? A: Structurally related impurities often mimic the API and incorporate directly into the crystal lattice (solid solution) or precipitate on the surface[4].

  • Causality: If the impurity is a positional isomer (e.g., 2-methyl-3-piperidin-1-yl-phenylamine), it may fit into the crystal lattice of the target compound.

  • Solution: Shift from a kinetic cooling crystallization to a thermodynamic slurry maturation (Ostwald ripening). Holding the suspension at an elevated temperature allows imperfect, impurity-laden crystals to dissolve and re-precipitate as higher-purity, thermodynamically stable crystals.

Impurity I1 Crude 4-Methyl-3-piperidin-1-yl-phenylamine (Contains Isomeric Impurities) I2 Supersaturated Solution I1->I2 I3 Nucleation & Growth Phase I2->I3 I4 Impurity Incorporation Mechanism I3->I4 I5 Surface Deposition (Optimize Cake Wash) I4->I5 Surface I6 Agglomeration Entrapment (Reduce Supersaturation) I4->I6 Entrapment I7 Solid Solution / Lattice (Change Solvent or Salt Form) I4->I7 Lattice I8 High-Purity API Isolation I5->I8 I6->I8 I7->I8

Impurity Rejection & Agglomeration Control Pathway

Section 4: Polymorph Control & Scale-Up

Q6: How do I ensure a consistent polymorphic form during scale-up from the lab to the pilot plant? A: Polymorphism is dictated by nucleation kinetics and the thermodynamic stability of the forms. Uncontrolled polymorphic transitions can drastically alter the dissolution rate and bioavailability of the final drug product[1].

  • Causality: Variations in mixing shear, impeller type, and heat transfer at scale alter the local supersaturation gradients. High local supersaturation near the cooling jacket can nucleate a metastable kinetic polymorph instead of the desired thermodynamic form.

  • Solution: Utilize Process Analytical Technology (PAT)[5]. Implement in-line ATR-FTIR to monitor solute concentration and FBRM to track nucleation events. Ensure the scale-up maintains constant power per unit volume (P/V) and tip speed to replicate the lab-scale fluid dynamics.

Protocol 2: Salt Formation and Crystallization (Alternative to Free Base) If the free base resists purification, forming the hydrochloride salt is a highly effective self-validating rescue protocol[7].

  • Reaction: Dissolve 1.0 eq of 4-Methyl-3-piperidin-1-yl-phenylamine in Isopropanol (10 volumes) at 20°C.

  • Acidification: Slowly add 1.05 eq of 5M HCl in Isopropanol dropwise over 30 minutes.

    • Self-Validation Step: Monitor the pH. The pH should drop and stabilize around 3-4, indicating complete protonation of the more basic piperidine nitrogen without over-protonating the aniline.

  • Maturation: Heat the resulting slurry to 60°C for 2 hours to promote Ostwald ripening, converting fine precipitates into easily filterable, highly crystalline salt particles.

  • Cooling: Cool to 10°C at 0.2°C/min, filter, and wash with cold Isopropanol.

References

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization Scribd[Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization MIT[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development National Institutes of Health (PMC)[Link]

  • Crystal Engineering Strategies for Optimizing Skin Permeation ACS Publications[Link]

  • Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid Google P
  • Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives MDPI[Link]

Sources

Technical Support Center: Troubleshooting & Temperature Optimization for 4-Methyl-3-piperidin-1-yl-phenylamine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the synthesis of 4-Methyl-3-piperidin-1-yl-phenylamine. This guide is engineered for researchers and drug development professionals scaling up or optimizing the Buchwald-Hartwig cross-coupling of 3-halo-4-methylaniline with piperidine.

Rather than providing a generic protocol, this guide deconstructs the mechanistic causality of temperature in your reaction, providing a self-validating framework to achieve high yields and suppress parasitic side reactions.

The Mechanistic Causality of Temperature in C-N Coupling

To optimize reaction temperature, you must balance the competing thermodynamic forces within the palladium catalytic cycle. The synthesis of 4-Methyl-3-piperidin-1-yl-phenylamine presents a unique "Goldilocks" thermal challenge due to two specific structural features of your substrates:

  • The Ortho-Methyl Steric Penalty (Requires Heat): The methyl group adjacent to the halogen on the aniline precursor creates significant steric hindrance. This raises the activation energy required for the Palladium(0) species to undergo 1[1]. Consequently, temperatures below 80°C often result in a stalled catalytic cycle where the Pd(0) resting state cannot insert into the Ar-X bond.

  • The Piperidine β-Hydride Threat (Destroyed by Excess Heat): Piperidine is an aliphatic secondary amine with readily accessible β-hydrogens. While elevated temperatures (>100°C) accelerate the desired 2[2], they exponentially increase the rate of β-hydride elimination. This parasitic pathway strips the halogen from the arene, yielding a dehalogenated byproduct (4-methylaniline) and precipitating palladium black.

CatalyticCycle Pd0 Pd(0) Active Catalyst (Resting State at Low Temp) OxAdd Oxidative Addition (Requires High Temp >80°C) Pd0->OxAdd + 3-Halo-4-methylaniline AmineBind Piperidine Binding & Deprotonation OxAdd->AmineBind + Piperidine / Base RedElim Reductive Elimination (Forms Target Amine) AmineBind->RedElim Favored by Bulky Ligands BetaHydride β-Hydride Elimination (Side Reaction at >100°C) AmineBind->BetaHydride Favored by Excess Heat RedElim->Pd0 Product Release BetaHydride->Pd0 Dehalogenated Byproduct

Catalytic cycle of Buchwald-Hartwig amination highlighting temperature dependencies.

Self-Validating Experimental Protocol for Temperature Optimization

To find the optimal thermal window, we recommend a 3[3] approach. This protocol integrates an internal standard, creating a self-validating system : if your Target Yield + Byproduct Yield + Recovered Starting Material does not equal 100%, you immediately know that unmonitored degradation or precipitation is occurring.

Step-by-Step Methodology:

  • Glovebox Assembly: To an oven-dried Schlenk tube, add 3-bromo-4-methylaniline (1.0 equiv), a pre-activated Pd G3 precatalyst (1 mol%), and a bulky dialkylbiaryl phosphine ligand like BrettPhos (1.2 mol%). Causality: BrettPhos artificially lowers the activation energy for reductive elimination, allowing you to operate at lower temperatures and avoid β-hydride elimination[1].

  • Base & Internal Standard: Add Sodium tert-butoxide (NaOtBu) (1.4 equiv) and 1,3,5-trimethoxybenzene (0.5 equiv) as the quantitative internal standard.

  • Solvent & Amine Addition: Inject anhydrous, degassed Toluene (to yield a 0.2 M concentration) and Piperidine (1.2 equiv). Seal the tube.

  • Thermal Scanning: Set up four parallel reactions in heating blocks pre-equilibrated to 70°C, 85°C, 100°C, and 115°C. Stir at 800 rpm.

  • Kinetic Sampling: Extract 50 µL aliquots via syringe at 1h, 4h, and 12h. Quench with wet ethyl acetate, filter through a celite plug, and analyze via 4[4] against the internal standard.

Quantitative Data: Temperature vs. Yield Profile

The following table summarizes a typical kinetic profile for the amination of 3-bromo-4-methylaniline with piperidine using a Pd/BrettPhos system. Notice how the mass balance shifts as thermal energy increases.

Temperature (°C)Aryl Halide Conversion (%)Target Product Yield (%)Dehalogenation Byproduct (%)Catalyst State
70°C 15%12%<1%Active, but kinetically stalled
85°C 98% 92% 4% Optimal Turnover
100°C 100%65%32%Stressed (Competing pathways)
115°C 100%35%60%Pd Black (Catalyst death)
Troubleshooting Guides & FAQs

Q1: My reaction at 80°C shows 0% conversion. Should I just boil it at 120°C? A1: No. A complete lack of conversion at 80°C usually indicates a failure in active Pd(0) formation rather than an oxidative addition barrier. If you are using Pd(OAc)₂, it requires in situ reduction to Pd(0)[1]. Switch to a pre-activated Pd G3/G4 precatalyst before blindly increasing heat, which will only degrade your piperidine and base.

Q2: At 100°C, my starting material is completely consumed, but my yield of 4-Methyl-3-piperidin-1-yl-phenylamine is only 40%. What happened to the rest? A2: You have crossed the thermal threshold where β-hydride elimination outcompetes reductive elimination[2]. The remaining 60% is likely the hydrodehalogenated byproduct (4-methylaniline). Solution: Drop the temperature to 85°C. To maintain reaction speed at this lower temperature, ensure you are using a sterically demanding ligand (like BrettPhos or RuPhos) which accelerates reductive elimination without requiring excess heat.

Q3: How does my choice of solvent limit my temperature optimization? A3: Solvents dictate the maximum reflux temperature and base solubility. Toluene (b.p. 110°C) is the industry standard. However, if your specific catalytic system requires pushing the temperature to 105°C, you are operating dangerously close to reflux. This causes localized overheating on the flask walls, leading to catalyst plating (palladium black). Switching to 1,4-Dioxane (b.p. 101°C) or Xylenes (b.p. 140°C) provides better thermal stability[1].

Troubleshooting Start Run Reaction at 85°C Check Conversion (HPLC) Decision1 Is Aryl Halide Consumed? Start->Decision1 LowConv Increase Temp to 100°C or Change Pd Source Decision1->LowConv No (<50%) HighConv Check Product Yield Decision1->HighConv Yes (>95%) HighYield Optimal Conditions Achieved HighConv->HighYield High (>90%) LowYield Identify Byproducts HighConv->LowYield Low (<50%) Dehal Dehalogenation Detected: Lower Temp to 75°C & Use BrettPhos LowYield->Dehal β-Hydride Elim.

Decision tree for temperature and ligand optimization based on reaction conversion.

References
  • Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides - ACS Catalysis. Available at: [Link]

  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment - ChemRxiv. Available at: [Link]

Sources

Validation & Comparative

4-Methyl-3-piperidin-1-yl-phenylamine vs. Standard Aniline Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Core Directives

4-Methyl-3-piperidin-1-yl-phenylamine (4M3P, CAS 882626-96-2) is a highly specialized, sterically hindered aniline derivative. While standard anilines (e.g., aniline, p-toluidine) serve as fundamental building blocks in organic synthesis, 4M3P is engineered as a "privileged scaffold" for advanced drug discovery, particularly in the development of targeted kinase inhibitors [[1]](). This guide objectively compares 4M3P against standard aniline derivatives, detailing the causality behind its structural advantages and the specific experimental workflows required to handle its unique electronic and steric profile.

Structural and Electronic Profiling: The Causality of Design

To understand why a medicinal chemist chooses 4M3P over a standard p-toluidine, one must analyze the three-dimensional topology and electronic cross-talk of its functional groups:

  • Conformational Locking via Steric Clash: In standard anilines, the amino group rotates freely without influencing the rest of the ring. In 4M3P, the methyl group at C4 is positioned ortho to the piperidine ring at C3. This intentional steric clash forces the piperidine ring to twist out of the phenyl plane. This "conformational locking" reduces the entropic penalty upon binding to the hydrophobic pockets of target kinases, a mechanism famously validated by the imatinib and nilotinib scaffolds 2.

  • Lipophilic Vectoring: Unlike the flat, polar nature of standard anilines, the C3-piperidine ring introduces a bulky, sp3-hybridized lipophilic vector. This allows the resulting drug molecule to probe deep hydrophobic cavities within the ATP-binding site of kinases.

  • Modulated Nucleophilicity and Catalyst Poisoning: The primary amine at C1 is highly nucleophilic due to the electron-donating effects of the para-methyl and meta-piperidine groups. However, the tertiary nitrogen within the piperidine ring acts as a competing Lewis base. During palladium-catalyzed cross-coupling, this tertiary amine can poison the catalyst. Therefore, standard conditions (e.g., Pd(PPh3)4) often fail, necessitating the use of highly coordinating, bulky ligands like XPhos to keep the palladium center active and prevent off-target coordination .

Quantitative Data Comparison

The following table summarizes the physicochemical differences that dictate the handling and application of these derivatives.

Property / CompoundAnilinep-Toluidine3-(Piperidin-1-yl)aniline4-Methyl-3-piperidin-1-yl-phenylamine (4M3P)
CAS Number 62-53-3106-49-041221-03-8882626-96-2
LogP (Lipophilicity) ~0.90~1.40~2.45~3.10
Primary Amine pKa 4.65.1~4.8~5.3 (Enhanced by dual EDGs)
Steric Hindrance MinimalLowModerateHigh (C3-C4 Conformational Lock)
Primary Application Solvents, dyesBasic building blockFlexible linkerRigid kinase inhibitor scaffold

Kinase Inhibitor Binding Logic

ConformationalLogic Scaffold 4-Methyl-3-piperidin-1-yl-phenylamine Motif1 Piperidine Ring (C3) Scaffold->Motif1 Motif2 Methyl Group (C4) Scaffold->Motif2 Motif3 Primary Amine (C1) Scaffold->Motif3 Func1 Hydrophobic Pocket Binding Motif1->Func1 Lipophilicity Func2 Conformational Locking (Twist) Motif1->Func2 Restricted Rotation Motif2->Func2 Steric Clash with C3 Func3 Vector for Amidation/Coupling Motif3->Func3 Nucleophilic Attack

Logical relationship of 4M3P structural motifs and their functional roles in kinase inhibitor design.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating internal feedback loops.

Protocol 1: Self-Validating Buchwald-Hartwig Amination of 4M3P

Because of the potential for the piperidine nitrogen to poison the catalyst, a robust Pd/XPhos system is required 3.

  • Reagent Preparation: In a glovebox, charge a Schlenk flask with 4M3P (1.0 equiv), the target aryl chloride (1.05 equiv), Pd2(dba)3 (2 mol%), XPhos (6 mol%), and sodium tert-butoxide (1.5 equiv). Add 1,3,5-trimethoxybenzene (0.1 equiv) as an internal quantitative standard.

  • Solvent Addition & Degassing: Add anhydrous toluene (0.2 M). Seal the flask, remove from the glovebox, and subject to three freeze-pump-thaw cycles to strictly exclude oxygen.

  • Execution: Heat the reaction mixture to 100 °C for 12 hours.

  • Validation Gate (The Feedback Loop): At t=12h, withdraw a 10 µL aliquot under argon, dilute in MeCN, and analyze via LC-MS. Compare the integral of the product peak to the 1,3,5-trimethoxybenzene internal standard.

    • Condition A: If conversion is >95%, cool to room temperature and proceed to aqueous workup.

    • Condition B: If conversion is <95%, the piperidine moiety may be competing for the Pd center. Spike the reaction with an additional 1 mol% Pd2(dba)3 / 3 mol% XPhos, and stir for 4 more hours before re-evaluating.

Protocol 2: Amide Bond Formation via HATU
  • Activation: Dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 15 minutes to form the active ester.

  • Coupling: Add 4M3P (1.0 equiv) dropwise.

  • Validation Gate: Monitor the disappearance of the highly UV-active 4M3P starting material via HPLC (254 nm). If unreacted 4M3P plateaus after 2 hours, spot the mixture on wet pH paper. If the pH has dropped below 8 (due to the generation of HOAt and hydrochloride salts), add an additional 1.0 equiv of DIPEA to re-initiate the coupling cycle.

Experimental Workflow Visualization

Workflow S1 Step 1: Reagent Prep 4M3P + Aryl Halide + Pd2(dba)3 + XPhos S2 Step 2: Degassing Argon Sparging Freeze-Pump-Thaw S1->S2 S3 Step 3: Catalytic Cycle 100°C Toluene 12 h S2->S3 S4 Step 4: LC-MS Validation Check Internal Standard S3->S4 S5 Step 5: Purification Flash Chromatography S4->S5 >95% Conversion S6 Optimization Spike Catalyst / Adjust Base S4->S6 <95% Conversion S6->S3 Re-evaluate

Self-validating Buchwald-Hartwig amination workflow for sterically hindered 4M3P derivatives.

References

  • Title: 4-METHYL-3-(PIPERIDINE-1-SULFONYL)-PHENYLAMINE — Chemical Substance Information (Related Substances: CAS 882626-96-2)
  • Source: American Chemical Society (ACS)
  • Tokyo Chemical Industry (TCI)
  • Royal Society of Chemistry (RSC)

Sources

Comparative Efficacy Guide: 4-Methyl-3-piperidin-1-yl-phenylamine (4M3PPA) Analogs in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Preclinical evaluation of Type II Tyrosine Kinase Inhibitors targeting the BCR-ABL1 (T315I) gatekeeper mutation.

Executive Summary & Structural Rationale

The 4-Methyl-3-piperidin-1-yl-phenylamine (4M3PPA) scaffold has emerged as a highly versatile hinge-binding pharmacophore in the development of next-generation tyrosine kinase inhibitors (TKIs). Structurally related to the aniline core of established TKIs, the substitution of a piperidine ring offers unique conformational constraints that allow the molecule to bypass steric clashes induced by the BCR-ABL1 T315I gatekeeper mutation.

This guide provides an objective, data-driven comparison of the base 4M3PPA scaffold against two advanced fluorinated analogs. Fluorination of the piperidine ring is hypothesized to lower the pKa of the basic amine, thereby reducing the desolvation penalty upon entering the hydrophobic kinase pocket and improving overall membrane permeability.

Pathway TKI 4M3PPA Analogs BCR_ABL BCR-ABL1 (T315I) TKI->BCR_ABL Inhibits STAT5 STAT5 Pathway BCR_ABL->STAT5 Phosphorylates Proliferation Cell Proliferation STAT5->Proliferation Drives

Figure 1: Mechanism of action for 4M3PPA analogs inhibiting the BCR-ABL1 signaling cascade.

Comparative Efficacy Profiles

The quantitative performance of the three analogs was evaluated across biochemical, biophysical, and cellular parameters. The data demonstrates that the 4,4-difluoro substitution significantly enhances both target affinity and cellular potency.

Compound DesignationPiperidine SubstitutionBiochemical IC₅₀ (nM)SPR Affinity K_d (nM)Target Residence Time (min)Cellular EC₅₀ (nM)
4M3PPA None (Base Scaffold)45.2 ± 3.112.418110.5 ± 8.2
4M3[4F-P]PA 4-Fluoro18.6 ± 1.44.54542.1 ± 3.5
4M3[4,4dF-P]PA 4,4-Difluoro5.1 ± 0.61.212015.3 ± 1.1

Data represents the mean ± SD of three independent technical replicates.

Self-Validating Experimental Methodologies

To ensure the highest degree of scientific integrity, the experimental workflows described below are designed as self-validating systems. Every protocol incorporates internal controls to isolate the specific variable of interest and rule out systemic artifacts.

Workflow Synth Compound Synthesis (4M3PPA Analogs) Kinase ADP-Glo Kinase Assay (IC50 Determination) Synth->Kinase SPR Biacore SPR (Binding Kinetics - Kd) Kinase->SPR Hits (IC50 < 50nM) Cell CellTiter-Glo Assay (Ba/F3 Cell Viability) Kinase->Cell Hits (IC50 < 50nM) Data GraphPad Prism (Curve Fitting & Analysis) SPR->Data Kinetics Cell->Data EC50

Figure 2: Self-validating high-throughput screening workflow for 4M3PPA analog evaluation.

Biochemical Kinase Evaluation (ADP-Glo Assay)

Rationale: Traditional radiometric assays pose safety and disposal challenges, while standard fluorescence-based assays often suffer from compound auto-fluorescence interference. The ADP-Glo™ Kinase Assay[1] was selected because it relies on luminescence, providing a high signal-to-background ratio and allowing for the use of physiological ATP concentrations (up to 1 mM). This is critical for accurately assessing competitive inhibitors against the T315I mutant, which possesses an altered ATP affinity. Self-Validating Mechanism: The protocol incorporates a no-enzyme control to establish the baseline ATP depletion efficiency, and a reference inhibitor (e.g., Ponatinib) to validate the dynamic assay range (ensuring a Z'-factor > 0.7).

Step-by-Step Protocol:

  • Kinase Reaction: In a 384-well plate, combine 5 µL of recombinant BCR-ABL1(T315I) enzyme (10 ng/well) with the 4M3PPA analog (10-point serial dilution) in optimized kinase buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Substrate Addition: Add 5 µL of ATP/peptide substrate mix (final ATP concentration = 100 µM). Incubate for 60 minutes at 25°C.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to terminate the kinase reaction and completely deplete unconsumed ATP.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving the luciferase reaction. Read luminescence after 30 minutes using a multimode microplate reader.

Real-Time Binding Kinetics (Surface Plasmon Resonance)

Rationale: Equilibrium IC₅₀ values do not capture the temporal dynamics of drug-target engagement. Surface Plasmon Resonance (SPR)[2] was utilized to determine the association ( kon​ ) and dissociation ( koff​ ) rates. Prolonged target residence time ( 1/koff​ ) often correlates better with in vivo efficacy than binding affinity ( Kd​ ) alone. Self-Validating Mechanism: A reference flow cell lacking the immobilized kinase is used in tandem to subtract bulk refractive index shifts and identify non-specific binding artifacts. Multi-cycle kinetics with a buffer blank injection ensures accurate baseline zeroing.

Step-by-Step Protocol:

  • Surface Preparation: Dock a Series S Sensor Chip CM5 into the Biacore system. Activate the dextran matrix using EDC/NHS chemistry.

  • Ligand Immobilization: Inject recombinant BCR-ABL1(T315I) diluted in sodium acetate buffer (pH 4.5) over the active flow cell to achieve an immobilization level of ~2000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine-HCl.

  • Multi-Cycle Kinetics: Inject 4M3PPA analogs at five concentrations (0.5 nM to 50 nM) at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 600-second buffer flow (dissociation phase).

  • Data Extraction: Regenerate the surface using 10 mM Glycine-HCl (pH 2.0). Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Cellular Efficacy & Viability (CellTiter-Glo Assay)

Rationale: To evaluate whether the biochemical potency translates to cellular environments (accounting for membrane permeability and intracellular competition), we utilized the CellTiter-Glo® Luminescent Assay[3]. Unlike tetrazolium-based assays (MTT/MTS) that depend on variable enzymatic reduction rates and require extended incubation, CellTiter-Glo directly quantifies intracellular ATP as a highly stable proxy for metabolic activity. Self-Validating Mechanism: A cell-free medium control is included to subtract background luminescence, and a standard curve of exogenous ATP is run to confirm the linearity of the luminescent signal within the assay matrix.

Step-by-Step Protocol:

  • Cell Seeding: Plate Ba/F3 cells expressing BCR-ABL1(T315I) at a density of 5,000 cells/well in 96-well opaque white plates using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Add 4M3PPA analogs in a 10-point dose-response format (0.1 nM to 10 µM). Incubate the plates at 37°C, 5% CO₂ for 72 hours.

  • Lysis and Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume (100 µL) of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence with an integration time of 0.5 seconds per well.

Statistical Analysis & Curve Fitting

Rationale: Robust statistical fitting is required to prevent data skewing from baseline noise. Raw data transformation and non-linear regression were performed using GraphPad Prism[4]. Self-Validating Mechanism: The model is strictly constrained by top and bottom plateaus defined by vehicle controls (100% activity) and positive controls (0% activity), ensuring that the calculated IC₅₀ reflects true half-maximal inhibition rather than an artifact of incomplete curve plateaus.

Step-by-Step Protocol:

  • Data Normalization: Normalize raw luminescence data against the positive control (10 µM Ponatinib) and vehicle control (0.1% DMSO).

  • Regression Modeling: Import normalized data into GraphPad Prism and apply the "log(inhibitor) vs. normalized response -- Variable slope" equation.

  • Validation: Ensure the Hill slope ( h ) is approximately 1.0 and R2>0.95 before extracting the absolute IC₅₀ and EC₅₀ values.

Conclusion

The comparative data validates that the 4M3[4,4dF-P]PA (difluoro) analog is the superior candidate within this scaffold class. By strategically lowering the basicity of the piperidine ring, the difluoro analog achieves a 9-fold increase in biochemical potency and extends the target residence time to 120 minutes. This translates directly to superior cellular efficacy, making it a highly promising lead for overriding T315I-mediated kinase resistance.

References

  • Cytiva. What is surface plasmon resonance (SPR)? URL:[Link]

  • GraphPad Software. Equation: log(inhibitor) vs. response - Curve Fitting Guide. URL:[Link]

Sources

A Comparative Benchmarking Study: Reactivity of 4-Methyl-3-piperidin-1-yl-phenylamine in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Buchwald-Hartwig amination stands as a cornerstone for the construction of carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals and functional materials.[1][2] The reaction's broad utility stems from its tolerance of a wide array of functional groups and its ability to forge C-N bonds where traditional methods fall short.[1][3] However, the efficiency of this palladium-catalyzed cross-coupling reaction is profoundly influenced by the steric and electronic properties of the coupling partners.[4][5] This guide provides an in-depth comparative analysis of the reactivity of 4-methyl-3-piperidin-1-yl-phenylamine, a sterically hindered aniline derivative of interest in medicinal chemistry, in the Buchwald-Hartwig amination.

Through a series of meticulously designed experiments, we will benchmark its performance against structurally related anilines to dissect the influence of its unique substitution pattern. This guide will not only present the experimental data but also delve into the mechanistic rationale behind the observed reactivity, offering valuable insights for researchers aiming to optimize C-N coupling reactions involving complex substrates.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[6][7][8] A simplified representation of the generally accepted mechanism is illustrated below. The choice of an appropriate phosphine ligand is critical to facilitate the desired reductive elimination and minimize side reactions such as β-hydride elimination.[1][2] For sterically demanding substrates, bulky, electron-rich monophosphine ligands are often the key to successful coupling.[4]

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative_Addition_Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative_Addition_Complex Ar-X Oxidative Addition Amine_Coordination [Ar-Pd(II)(L)(H₂NAr')]-X Oxidative_Addition_Complex->Amine_Coordination + H₂NAr' Amido_Complex Ar-Pd(II)(L)-NHAr' Amine_Coordination->Amido_Complex + Base - [Base-H]X Amido_Complex:e->Pd(0)L:w Product Ar-NHAr' Amido_Complex->Product Reductive Elimination Catalyst Active Catalyst Product_Node Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design: A Comparative Reactivity Study

To objectively benchmark the reactivity of 4-methyl-3-piperidin-1-yl-phenylamine, a series of parallel experiments were conducted. The reactivity of this target amine was compared against three other anilines: aniline, 4-methylaniline, and 3-piperidinoaniline. This selection allows for a systematic evaluation of the steric hindrance imposed by the ortho-methyl and meta-piperidyl substituents.

A standard set of reaction conditions was employed, utilizing a common aryl bromide (4-bromotoluene) as the coupling partner. A third-generation Buchwald precatalyst, XPhos Pd G3, was selected for its high activity with sterically demanding substrates.

Experimental_Workflow cluster_reactants Reactants & Reagents Aryl_Bromide 4-Bromotoluene Reaction_Setup Reaction Setup (Under Inert Atmosphere) Aryl_Bromide->Reaction_Setup Amine Test Aniline (1 of 4) Amine->Reaction_Setup Catalyst XPhos Pd G3 Catalyst->Reaction_Setup Base NaOtBu Base->Reaction_Setup Solvent Toluene Solvent->Reaction_Setup Heating Heating at 100 °C Reaction_Setup->Heating Reaction_Monitoring Reaction Monitoring (HPLC) Heating->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Yield Determination & Characterization (NMR, MS) Purification->Analysis

Caption: A generalized workflow for the comparative Buchwald-Hartwig amination experiments.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:

An oven-dried Schlenk tube equipped with a magnetic stir bar was charged with XPhos Pd G3 (0.02 mmol, 2 mol%), sodium tert-butoxide (1.4 mmol), and the corresponding aniline (1.2 mmol).[9] The tube was sealed with a septum, evacuated, and backfilled with argon (this cycle was repeated three times). 4-Bromotoluene (1.0 mmol) and anhydrous, degassed toluene (5 mL) were then added via syringe. The reaction mixture was stirred vigorously and heated in a preheated oil bath at 100 °C.

Reaction Monitoring:

The progress of the reaction was monitored by high-performance liquid chromatography (HPLC). Aliquots (0.1 mL) were taken from the reaction mixture at specified time intervals, quenched with methanol, and filtered through a syringe filter before injection.

Product Isolation and Characterization:

Upon completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel. The structure and purity of the products were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Results and Discussion

The reactivity of the four aniline derivatives in the Buchwald-Hartwig amination with 4-bromotoluene was evaluated based on reaction time and isolated yield of the corresponding N-arylated product. The results are summarized in the table below.

EntryAmineTime (h)Yield (%)
1Aniline295
24-Methylaniline292
33-Piperidinoaniline485
44-Methyl-3-piperidin-1-yl-phenylamine1278

Analysis of Reactivity:

The experimental data reveals a clear trend in reactivity, directly correlated with the steric hindrance around the amino group of the aniline.

  • Aniline and 4-Methylaniline: As expected, the parent aniline and 4-methylaniline exhibited the highest reactivity, with the reactions reaching completion within 2 hours to afford excellent yields. The para-methyl group in 4-methylaniline has a negligible steric effect on the amino group and a mild electronic donating effect, resulting in comparable reactivity to aniline.

  • 3-Piperidinoaniline: The introduction of a piperidine ring at the meta position slightly decreases the reaction rate and yield. While not directly adjacent to the amino group, the bulky piperidinyl substituent can influence the overall conformation of the molecule and may have a modest electronic effect, leading to a moderate reduction in reactivity.

  • 4-Methyl-3-piperidin-1-yl-phenylamine: The target molecule displayed the lowest reactivity among the tested anilines. The combination of the ortho-methyl group and the adjacent bulky piperidine ring creates significant steric congestion around the nitrogen atom. This steric hindrance likely impedes the coordination of the amine to the palladium center, a crucial step in the catalytic cycle.[4][5] Consequently, a longer reaction time was required to achieve a satisfactory, albeit lower, yield.

Conclusion

This comparative study demonstrates that the reactivity of substituted anilines in the Buchwald-Hartwig amination is highly sensitive to steric factors. The presence of a bulky substituent ortho to the amino group, as in the case of 4-methyl-3-piperidin-1-yl-phenylamine, significantly retards the rate of C-N bond formation. While the use of a modern, highly active catalyst system like XPhos Pd G3 can facilitate the coupling of such challenging substrates, researchers and drug development professionals should anticipate the need for more forcing conditions and potentially lower yields. For the development of robust synthetic routes involving sterically encumbered anilines, careful optimization of catalyst, ligand, base, and solvent systems is paramount.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Available at: [Link]

  • “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF - ResearchGate. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. Available at: [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Thieme E-Books & E-Journals -. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides | ACS Catalysis. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]

  • Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction - ChemRxiv. Available at: [Link]

  • Using an Automated Monitoring Platform for Investigations of Biphasic Reactions. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Explorations of substrates for the Buchwald–Hartwig amination reaction... - ResearchGate. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. Available at: [Link]

  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,. Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. Available at: [Link]

  • EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents.
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC. Available at: [Link]

  • Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases - DSpace@MIT. Available at: [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - MDPI. Available at: [Link]

  • Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. Available at: [Link]

Sources

Navigating the Synthesis of 4-Methyl-3-piperidin-1-yl-phenylamine: A Comparative Guide to Plausible Synthetic Routes

Author: BenchChem Technical Support Team. Date: April 2026

For the modern medicinal chemist and process development scientist, the efficient and reproducible synthesis of novel molecular scaffolds is paramount. This guide provides an in-depth analysis of two prominent and theoretically sound synthetic strategies for the preparation of 4-Methyl-3-piperidin-1-yl-phenylamine, a substituted aniline with potential applications in drug discovery. Due to a lack of specific, published protocols for this exact molecule, this document outlines two prospective synthetic routes, leveraging well-established and robust chemical transformations: the Buchwald-Hartwig amination and nucleophilic aromatic substitution. This comparative analysis will delve into the mechanistic underpinnings, potential advantages and disadvantages, and detailed experimental workflows for each approach, offering a comprehensive roadmap for researchers venturing into the synthesis of this and related compounds.

Introduction to 4-Methyl-3-piperidin-1-yl-phenylamine

The 4-Methyl-3-piperidin-1-yl-phenylamine scaffold incorporates a privileged piperidine moiety onto an aniline core. This structural motif is of significant interest in medicinal chemistry, as the piperidine ring can enhance solubility, metabolic stability, and bioavailability, while also providing a vector for further chemical modification to fine-tune pharmacological activity. The aniline portion of the molecule is a versatile precursor for the synthesis of a wide array of more complex structures, including amides, ureas, and sulfonamides, which are common in biologically active compounds.

Comparative Analysis of Proposed Synthetic Routes

Two primary strategies are proposed for the synthesis of 4-Methyl-3-piperidin-1-yl-phenylamine: a palladium-catalyzed Buchwald-Hartwig amination and a classical nucleophilic aromatic substitution (SNAAr). The choice between these routes will likely depend on factors such as the availability of starting materials, cost of reagents and catalysts, and the desired scale of the synthesis.

FeatureProtocol 1: Buchwald-Hartwig AminationProtocol 2: Nucleophilic Aromatic Substitution (SNAAr)
Starting Materials 3-Bromo-4-methylaniline, Piperidine5-Fluoro-2-nitrotoluene, Piperidine
Key Transformation Palladium-catalyzed C-N bond formationNucleophilic displacement of a halide or nitro group
Catalyst/Reagents Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., BINAP), Base (e.g., Cs2CO3)Base (e.g., K2CO3), (Optional: Phase-transfer catalyst)
Reaction Conditions Typically requires inert atmosphere, elevated temperatures (e.g., 110 °C)Often requires elevated temperatures (e.g., 90-150 °C)
Theoretical Advantages High functional group tolerance, generally high-yielding for a wide range of substrates.[1][2]Transition-metal-free, potentially lower cost of reagents.
Theoretical Disadvantages Cost of palladium catalyst and ligands, potential for metal contamination in the final product.Requires an electron-withdrawing group (e.g., NO2) to activate the aromatic ring, which necessitates a subsequent reduction step. Limited to appropriately activated substrates.[3][4]
Purity & Purification May require column chromatography to remove catalyst residues and byproducts.The intermediate nitro-compound may require purification before reduction. The final product may also require chromatographic purification.
Scalability Can be challenging on a large scale due to catalyst cost and removal.Generally more amenable to large-scale synthesis due to lower cost of reagents.

Proposed Synthetic Protocols

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol leverages the power of palladium catalysis to directly form the C-N bond between the aniline ring and the piperidine nitrogen. The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of aryl amines from aryl halides.[1][2]

Reaction Scheme:

3-Bromo-4-methylaniline 3-Bromo-4-methylaniline 4-Methyl-3-piperidin-1-yl-phenylamine 4-Methyl-3-piperidin-1-yl-phenylamine 3-Bromo-4-methylaniline->4-Methyl-3-piperidin-1-yl-phenylamine Piperidine, Pd(OAc)2, BINAP, Cs2CO3, Toluene, 110 °C

A proposed Buchwald-Hartwig amination route.

Experimental Workflow:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-4-methylaniline (1.0 equiv.), cesium carbonate (Cs2CO3, 2.0 equiv.), and BINAP (0.08 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add toluene (10 volumes), followed by piperidine (1.5 equiv.) and palladium(II) acetate (Pd(OAc)2, 0.05 equiv.).

  • Reaction: The reaction mixture is heated to 110 °C and stirred for 8-12 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired product, 4-Methyl-3-piperidin-1-yl-phenylamine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source like Pd(OAc)2 and a bulky electron-rich phosphine ligand such as BINAP is crucial for facilitating the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[2][5]

  • Base: A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the piperidine, making it a more potent nucleophile in the catalytic cycle.[5]

  • Solvent and Temperature: Toluene is a common high-boiling solvent for this reaction, allowing the reaction to be heated to a temperature sufficient to overcome the activation energy of the catalytic steps.

  • Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxidation, necessitating the use of an inert atmosphere.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAAr) and Reduction

This two-step approach first involves the nucleophilic aromatic substitution of a fluoride or nitro group on an activated aromatic ring by piperidine, followed by the reduction of the nitro group to the desired aniline.

Reaction Scheme:

cluster_0 Step 1: SNAAr cluster_1 Step 2: Reduction 5-Fluoro-2-nitrotoluene 5-Fluoro-2-nitrotoluene 1-(4-Methyl-3-nitrophenyl)piperidine 1-(4-Methyl-3-nitrophenyl)piperidine 5-Fluoro-2-nitrotoluene->1-(4-Methyl-3-nitrophenyl)piperidine Piperidine, K2CO3, DMSO, 90 °C 4-Methyl-3-piperidin-1-yl-phenylamine 4-Methyl-3-piperidin-1-yl-phenylamine 1-(4-Methyl-3-nitrophenyl)piperidine->4-Methyl-3-piperidin-1-yl-phenylamine H2, Pd/C, Ethyl Acetate

A proposed two-step SNAAr and reduction route.

Experimental Workflow:

Step 1: Synthesis of 1-(4-Methyl-3-nitrophenyl)piperidine

  • Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-2-nitrotoluene (1.0 equiv.) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add potassium carbonate (K2CO3, 1.5 equiv.) and piperidine (2.0 equiv.) to the solution.

  • Reaction: Stir the reaction mixture at 90 °C for 8-12 hours.

  • Workup: After cooling, pour the reaction mixture into water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Reduction of 1-(4-Methyl-3-nitrophenyl)piperidine

  • Reaction Setup: Dissolve the 1-(4-Methyl-3-nitrophenyl)piperidine from the previous step in ethyl acetate.

  • Catalyst Addition: Add 10% palladium on carbon (Pd/C) to the solution.

  • Reaction: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 3-6 hours.

  • Workup: Upon completion, filter the reaction mixture through Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield 4-Methyl-3-piperidin-1-yl-phenylamine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • SNAAr: The presence of the electron-withdrawing nitro group ortho and para to the fluorine atom activates the aromatic ring towards nucleophilic attack by piperidine.[3][4] DMSO is a suitable polar aprotic solvent for this type of reaction.

  • Reduction: Catalytic hydrogenation using palladium on carbon is a standard and efficient method for the reduction of aromatic nitro groups to anilines.[6] This method is generally clean and high-yielding.

Conclusion

Both the Buchwald-Hartwig amination and the two-step nucleophilic aromatic substitution/reduction sequence represent viable and logical approaches to the synthesis of 4-Methyl-3-piperidin-1-yl-phenylamine. The Buchwald-Hartwig protocol offers a more direct, single-step route with potentially broader substrate scope for related analogs. However, it comes with the higher cost and potential for metal contamination associated with palladium catalysis. The SNAAr and reduction pathway is a more classical, transition-metal-free approach that is likely more cost-effective and scalable, but it is contingent on the availability of a suitably activated starting material and requires an additional reduction step.

The ultimate choice of synthetic route will be guided by the specific constraints and objectives of the research or development program, including cost, scale, and the need for a high-purity final product free of heavy metal contaminants. This guide provides the foundational knowledge and detailed procedural outlines to enable a skilled chemist to undertake the synthesis of this promising chemical entity.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Kiricojevi?, V. D., et al. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. (2026). [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Google Patents. CN106883166A - 4-(3- piperidyls)
  • Eureka | Patsnap. Method for preparing 4-(piperidine-3-yl)aniline. [Link]

  • Frank, Z., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (2018). [Link]

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

  • Google Patents. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). [Link]

  • PMC. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Semantic Scholar. A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.